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  • Product: 2,4,5-Trimethoxybenzaldehyde oxime
  • CAS: 14894-76-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2,4,5-Trimethoxybenzaldehyde Oxime

Executive Overview In the realm of advanced organic synthesis and drug development, substituted benzaldehyde oximes serve as critical linchpins for generating highly functionalized aza-heterocycles, bioactive chalcones,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the realm of advanced organic synthesis and drug development, substituted benzaldehyde oximes serve as critical linchpins for generating highly functionalized aza-heterocycles, bioactive chalcones, and pharmaceutical APIs. 2,4,5-Trimethoxybenzaldehyde oxime is a highly valuable intermediate, primarily utilized for its predictable reactivity in reduction pathways to yield complex benzylamines and as a precursor in the synthesis of neuroactive alkaloids.

This technical guide provides an authoritative analysis of the compound’s physicochemical properties, crystallographic behavior, and a field-validated, self-monitoring protocol for its synthesis.

Physicochemical Profile and Crystallography

Understanding the structural parameters of 2,4,5-trimethoxybenzaldehyde oxime is essential for predicting its solubility, reactivity, and behavior in downstream catalytic reductions. The compound exhibits a strong stereochemical preference, existing almost exclusively as the (E)-isomer in the solid state due to the severe steric repulsion that would occur between the bulky 2,4,5-trimethoxyphenyl ring and the oxime hydroxyl group in the (Z)-configuration[1].

Quantitative Data Summary
PropertyValue
Chemical Name 2,4,5-Trimethoxybenzaldehyde oxime
CAS Number 14894-76-9[2]
Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
Predominant Stereoisomer (E)-isomer
Crystal Space Group P-1 (Triclinic)[1]
Unit Cell Dimensions a = 7.443 Å, b = 10.719 Å, c = 14.029 Å[1]
Unit Cell Angles α = 87.58°, β = 88.45°, γ = 75.21°[1]

Crystallographic Stabilization: X-ray crystallographic studies reveal that the asymmetric unit contains two independent molecules. The thermodynamic stability of the crystal lattice is driven by strong intermolecular O—H⋯N hydrogen bonds, which effectively link the molecules into centrosymmetric dimers[1]. This hydrogen-bonding network accounts for the compound's stable crystalline nature and relatively high melting point compared to its liquid aldehyde precursor.

Mechanistic Principles of Oximation

The conversion of 2,4,5-trimethoxybenzaldehyde to its corresponding oxime proceeds via a classic nucleophilic addition-elimination mechanism. The reaction relies on the delicate balance of pH to ensure that the hydroxylamine acts as a potent nucleophile while the carbonyl oxygen is sufficiently activated.

Mechanism A 2,4,5-Trimethoxy- benzaldehyde C Tetrahedral Hemiaminal Intermediate A->C Nucleophilic Attack B Hydroxylamine (NH2OH) B->C D (E)-Oxime Product C->D Dehydration (-H2O)

Logical pathway of the oximation mechanism from aldehyde to the (E)-oxime product.

Validated Experimental Protocol: Synthesis and Isolation

As an Application Scientist, ensuring that a protocol is reproducible requires building self-validating checkpoints into the workflow. The following methodology details the synthesis of (E)-2,4,5-trimethoxybenzaldehyde oxime, explaining the causality behind each physicochemical manipulation.

Causality in Reagent Selection
  • Solvent (Ethanol/Water): Ethanol ensures homogeneous solvation of the hydrophobic 2,4,5-trimethoxyphenyl ring, while the aqueous component maintains the solubility of the polar hydroxylamine hydrochloride salt.

  • Buffer (Sodium Acetate): Hydroxylamine hydrochloride is a stable, non-nucleophilic salt. Sodium acetate is introduced to liberate the free amine (NH₂OH). Crucially, this buffers the system to a slightly acidic pH (~4.5–5.0). If the pH is too high, the carbonyl oxygen remains unprotonated (reducing electrophilicity); if too low, the hydroxylamine remains protonated and inert.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10.0 mmol (approx. 1.96 g) of 2,4,5-trimethoxybenzaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Activation: In a separate beaker, dissolve 15.0 mmol (1.04 g) of hydroxylamine hydrochloride (NH₂OH·HCl) and 15.0 mmol (1.23 g) of anhydrous sodium acetate in 10 mL of distilled water.

  • Addition and Reflux: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) for 2 to 3 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 7:3). The system is self-validating: the disappearance of the highly UV-active aldehyde spot (higher Rf​ ) and the emergence of a new, more polar oxime spot (lower Rf​ ) confirms complete conversion.

  • Quenching and Precipitation: Once complete, remove the flask from heat and allow it to cool to room temperature. Pour the mixture into 50 mL of crushed ice/water. The sudden shift in solvent polarity forces the hydrophobic (E)-oxime to precipitate out of solution as a crude solid.

  • Isolation and Purification: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold, distilled water to remove residual inorganic salts. Recrystallize the crude product from hot ethanol to yield pure (E)-2,4,5-trimethoxybenzaldehyde oxime crystals.

Workflow Step1 1. Substrate Dissolution (EtOH solvent) Step2 2. Reagent Addition (NH2OH·HCl + NaOAc) Step1->Step2 Step3 3. Reflux & Monitor (2-3h, TLC verification) Step2->Step3 Step4 4. Quench & Precipitate (Ice water addition) Step3->Step4 Step5 5. Isolation (Vacuum filtration) Step4->Step5 Step6 6. Purification (Recrystallization from EtOH) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the oxime.

Downstream Applications: Reduction to Benzylamines

In pharmaceutical development, oximes are rarely the final active pharmaceutical ingredient (API). Instead, 2,4,5-trimethoxybenzaldehyde oxime is highly valued as a stable, isolable intermediate that can be cleanly reduced to 2,4,5-trimethoxybenzylamine .

This reduction is typically achieved using strong hydride donors (such as Lithium Aluminum Hydride, LiAlH₄, in anhydrous THF) or via catalytic hydrogenation (H₂ over Raney Nickel). The resulting primary amine is a critical building block for synthesizing complex isoquinoline alkaloids and targeted neurological therapeutics.

Reduction Oxime (E)-2,4,5-Trimethoxybenzaldehyde Oxime Amine 2,4,5-Trimethoxybenzylamine (Primary Amine) Oxime->Amine Reduction Reagent LiAlH4 (in THF) or H2 / Raney Ni Reagent->Amine Catalyst/Hydride

Downstream synthetic transformation of the oxime intermediate into a primary benzylamine.

References

  • NextSDS Chemical Substance Database Title: 2,4,5-TRIMETHOXYBENZALDEHYDE OXIME — Chemical Substance Information Source: NextSDS URL:[Link]

  • Crystallographic Properties of (E)-2,4,5-Trimethoxybenzaldehyde oxime Title: (E)-2,4,5-Trimethoxybenzaldehyde oxime Source: Acta Crystallographica Section E: Structure Reports Online (via ResearchGate) URL:[Link]

  • Methodologies for Oxime Isomer Synthesis Title: Selective Synthesis of E and Z Isomers of Oximes Source: ResearchGate URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Stereochemical Dynamics of E and Z Isomers in 2,4,5-Trimethoxybenzaldehyde Oxime

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary The stereochemistry of oximes plays a critical role in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

The stereochemistry of oximes plays a critical role in the pharmacological efficacy and physicochemical properties of active pharmaceutical ingredients (APIs). For 2,4,5-trimethoxybenzaldehyde oxime —a highly functionalized intermediate frequently utilized in the synthesis of chalcones, trimethoprim analogs, and novel antimicrobial agents—the geometric configuration of the carbon-nitrogen double bond (E vs. Z) dictates its downstream reactivity and binding affinity.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability governing the E/Z isomerization of 2,4,5-trimethoxybenzaldehyde oxime. By synthesizing Density Functional Theory (DFT) insights, crystallographic data, and advanced NMR characterization, we establish a self-validating framework for the selective synthesis, isolation, and analytical verification of the thermodynamically favored E-isomer.

Structural and Thermodynamic Determinants of E/Z Isomerization

The formation of oximes via the condensation of an aldehyde with hydroxylamine typically yields a mixture of E (anti) and Z (syn) geometric isomers. However, under thermodynamic control, 2,4,5-trimethoxybenzaldehyde oxime exhibits a near-exclusive preference for the E-configuration[1]. This preference is governed by three intersecting physicochemical principles:

Steric Constraints and the Ortho-Effect

In the Z-isomer, the oxime hydroxyl (-OH) group is oriented toward the phenyl ring. The presence of a bulky methoxy group at the ortho (C2) position of the 2,4,5-trimethoxyphenyl ring creates severe steric repulsion (analogous to allylic A(1,3) strain) with the oxime hydroxyl group. The E-isomer relieves this steric clash by orienting the hydroxyl group away from the C2-methoxy substituent, representing the global energy minimum.

Hydrogen Bonding Networks

Crystallographic studies confirm that the E-isomer of 2,4,5-trimethoxybenzaldehyde oxime is stabilized by robust intermolecular hydrogen bonds (O–H···N or O–H···O), allowing the molecules to form highly stable centrosymmetric dimers or supramolecular chains in the solid state[1]. Conversely, the Z-isomer is sterically hindered from participating in efficient intermolecular networks and is forced to rely on weaker, strained intramolecular hydrogen bonding[2].

Energy Landscape and DFT Insights

Density Functional Theory (DFT) calculations on structurally analogous oximes reveal that the energy barrier for E/Z interconversion is exceptionally high—approximately 200 kJ/mol[3]. The transition state requires the breaking of the C=N π -bond character, forcing an orthogonal, linear arrangement of the C=N–O atomic group[3]. Consequently, spontaneous thermal isomerization at room temperature is kinetically forbidden, meaning that once the E-isomer is isolated, it remains stereochemically stable indefinitely under standard conditions.

Thermodynamics Root Thermodynamic Stability (2,4,5-Trimethoxybenzaldehyde Oxime) Steric Steric Repulsion (C2-Methoxy vs Oxime OH) Root->Steric HBond Hydrogen Bonding Root->HBond Solvent Solvent Effects Root->Solvent Z_Iso Z-Isomer (Destabilized) Steric->Z_Iso Severe Steric Clash E_Iso E-Isomer (Thermodynamically Favored) Steric->E_Iso Minimized Clash HBond->Z_Iso Weak Intramolecular HBond->E_Iso Strong Intermolecular Solvent->E_Iso Stabilization (e.g., DMSO)

Caption: Thermodynamic factors driving the stereochemical preference for the E-isomer.

Experimental Workflow: Synthesis and Isolation

To achieve high stereochemical purity, the synthetic protocol must be designed to allow thermodynamic equilibration followed by targeted isolation. The following methodology outlines a self-validating system for synthesizing the E-isomer.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Action: Dissolve 10.0 mmol of 2,4,5-trimethoxybenzaldehyde in 25 mL of absolute ethanol.

  • Causality: Ethanol serves as a protic solvent that readily dissolves both the aldehyde and the subsequent intermediates, while facilitating the proton-transfer steps necessary for the condensation mechanism.

Step 2: Base-Mediated Condensation

  • Action: Add 15.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) followed by 15.0 mmol of anhydrous sodium acetate (or pyridine).

  • Causality: Hydroxylamine is supplied as a hydrochloride salt to prevent premature oxidation. Sodium acetate acts as a proton scavenger, liberating the free nucleophilic hydroxylamine base while buffering the reaction to a mildly acidic pH (~4.5). This specific pH protonates the carbonyl oxygen (increasing electrophilicity) without fully protonating the hydroxylamine (which would render it non-nucleophilic)[4].

Step 3: Thermodynamic Equilibration

  • Action: Reflux the mixture at 80 °C for 3 hours.

  • Causality: The elevated temperature provides the activation energy necessary to overcome the kinetic barrier of the initial tetrahedral intermediate, driving the equilibrium toward the thermodynamically stable E-isomer.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot (higher Rf​ ) and the appearance of a more polar oxime spot (lower Rf​ , due to hydrogen bonding) validates reaction completion.

Step 4: Isolation and Purification

  • Action: Concentrate the mixture under reduced pressure, partition between distilled water and ethyl acetate, extract the organic layer, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

  • Causality: Silica gel chromatography effectively separates any residual Z-isomer from the E-isomer. The E-isomer, with its exposed hydroxyl group available for intermolecular hydrogen bonding with the silica stationary phase, typically elutes with a slightly different retention factor than the internally hydrogen-bonded Z-isomer.

Workflow A Synthesis (Aldehyde + NH2OH) B Crude Mixture (E/Z Oximes) A->B Base-catalyzed Condensation C Column Chromatography (Silica Gel) B->C Separation D Pure E-Isomer C->D Elution E NMR & X-ray Validation D->E Characterization

Caption: Experimental workflow for the synthesis and isolation of the E-isomer.

Analytical Characterization

Validating the stereochemical outcome requires orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the gold standard for differentiating E and Z oximes. The azomethine proton (CH=N) of the E-isomer typically resonates downfield compared to the Z-isomer due to the anisotropic deshielding effect of the oxime hydroxyl group.

Crucially, 2D NOESY/ROESY experiments provide definitive proof of stereochemistry. In the Z-isomer, a strong Nuclear Overhauser Effect (NOE) cross-peak is observed between the oxime -OH proton and the azomethine proton. In the E-isomer, this cross-peak is entirely absent because the hydroxyl group points in the opposite direction.

Quantitative Data Summary

The table below summarizes the comparative analytical and thermodynamic properties of the two isomers based on computational and empirical literature standards[1][3].

PropertyE-Isomer (2,4,5-Trimethoxybenzaldehyde Oxime)Z-Isomer (2,4,5-Trimethoxybenzaldehyde Oxime)
Thermodynamic State Global Minimum (Highly Stable)Local Minimum (Destabilized)
Energy Barrier (Isomerization) ~200 kJ/mol~200 kJ/mol
Primary H-Bonding Mode Intermolecular (O-H···N / O-H···O)Intramolecular (Sterically Hindered)
Steric Clash (C2-Methoxy) MinimizedSevere
¹H NMR: Azomethine (CH=N) ~8.4 ppm (Deshielded)~7.8 ppm (Shielded)
¹H NMR: Oxime Hydroxyl (N-OH) ~11.2 ppm~10.5 ppm
NOESY Cross-Peak (OH to CH=N) AbsentPresent (Strong)

Conclusion

The stereochemical fidelity of 2,4,5-trimethoxybenzaldehyde oxime is heavily biased toward the E-isomer due to a combination of severe steric repulsion in the Z-form (driven by the ortho-methoxy group) and the thermodynamic stabilization afforded by intermolecular hydrogen bonding in the E-form. By employing a buffered, thermodynamically controlled synthetic protocol and validating the output via 2D NMR and crystallographic principles, researchers can ensure the isolation of stereopure E-oxime. Understanding these thermodynamic principles is essential for predicting the reactivity of this intermediate in subsequent API synthesis pipelines.

References

  • Chang, X.-H. "(E)-2,4,5-Trimethoxybenzaldehyde oxime." IUCr Journals / ResearchGate, 2006.[Link]

  • "Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime." MDPI, 2023.[Link]

  • "New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach." PMC, 2023.[Link]

  • "An Intramolecular Nitroso-Meerwein–Ponndorf–Verley–Oppenauer Reaction to Access Fused Pyrrolidine Scaffolds." Organic Letters - ACS Publications, 2024.[Link]

Sources

Foundational

A Researcher's Guide to Determining the Solubility Profile of 2,4,5-Trimethoxybenzaldehyde Oxime in Polar Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery In the landscape of pharmaceutical research and development, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most fundamental of these is the molecule's solubility. A compound's ability to dissolve in a solvent system dictates its bioavailability, formulation possibilities, and ultimately, its efficacy. 2,4,5-Trimethoxybenzaldehyde and its derivatives are of significant interest to medicinal chemists due to their role as versatile building blocks in the synthesis of a wide array of bioactive natural products, including alkaloids, lignans, and stilbenoids, many of which exhibit promising pharmacological activities such as anticancer and anti-inflammatory properties.[1] The conversion of the aldehyde to an oxime introduces a functional group known to influence a molecule's physicochemical properties, making the study of 2,4,5-trimethoxybenzaldehyde oxime's solubility profile a critical step in its evaluation as a potential drug lead.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the solubility profile of 2,4,5-trimethoxybenzaldehyde oxime in a range of polar organic solvents. Recognizing the current absence of publicly available experimental solubility data for this specific oxime, this document focuses on providing the theoretical underpinnings and practical methodologies necessary for its empirical determination.

Theoretical Framework: Understanding the "Why" Behind Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] This means that substances with similar polarities are more likely to be soluble in one another. The solubility of an organic compound like 2,4,5-trimethoxybenzaldehyde oxime is governed by a delicate interplay of its molecular structure and the physicochemical properties of the solvent.

Several key molecular descriptors influence the solubility of this compound:

  • Polarity and Hydrogen Bonding: The introduction of the oxime functional group (-C=N-OH) to the 2,4,5-trimethoxybenzaldehyde scaffold significantly impacts its polarity. The hydroxyl group of the oxime can act as both a hydrogen bond donor and acceptor, which suggests a favorable interaction with polar solvents.[3]

  • Lipophilicity: The presence of the benzene ring and three methoxy groups contributes to the molecule's lipophilic character. This characteristic will influence its solubility in less polar organic solvents.

  • Crystal Lattice Energy: For a solid compound, the energy required to overcome the intermolecular forces holding the crystal lattice together is a critical factor. Higher lattice energy generally corresponds to lower solubility.

In the absence of experimental data, computational approaches such as Quantitative Structure-Property Relationship (QSPR) models can provide valuable initial estimations of a compound's solubility.[2][4][5][6][7][8] These models correlate a molecule's structural features with its physicochemical properties.

Experimental Determination of Solubility: A Step-by-Step Approach

The following sections provide a detailed workflow for the synthesis of 2,4,5-trimethoxybenzaldehyde oxime and the subsequent determination of its solubility in a selection of polar organic solvents.

Part 1: Synthesis of 2,4,5-Trimethoxybenzaldehyde Oxime

A general and efficient method for the synthesis of aryl oximes involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride.[9][10][11]

Materials:

  • 2,4,5-Trimethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or a suitable base

  • Methanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Mortar and pestle (for grinding method) or round-bottom flask with magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing chamber

Protocol (adapted from grinding method): [10]

  • In a mortar, combine 2,4,5-trimethoxybenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous sodium carbonate (1.5 equivalents).

  • Grind the mixture thoroughly at room temperature for 2-5 minutes. The progress of the reaction can be monitored by TLC.

  • Upon completion of the reaction, add deionized water to the mortar and triturate the solid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified 2,4,5-trimethoxybenzaldehyde oxime under vacuum.

Diagram of Synthesis Workflow:

start Start: Combine Reactants (Aldehyde, NH₂OH·HCl, Base) grind Grind at Room Temperature start->grind Step 1 monitor Monitor by TLC grind->monitor Step 2 workup Aqueous Workup (Add Water, Filter) monitor->workup Step 3 purify Recrystallization workup->purify Step 4 dry Dry Under Vacuum purify->dry Step 5 end End: Purified Oxime dry->end Step 6

Caption: Workflow for the synthesis of 2,4,5-trimethoxybenzaldehyde oxime.

Part 2: Quantitative Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2]

Materials and Equipment:

  • Purified 2,4,5-trimethoxybenzaldehyde oxime

  • A selection of polar organic solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2,4,5-trimethoxybenzaldehyde oxime to a known volume of each selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

    • To ensure complete removal of solid particles, centrifuge the samples at a high speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved oxime.

    • A calibration curve prepared with known concentrations of 2,4,5-trimethoxybenzaldehyde oxime is essential for accurate quantification.

Diagram of Solubility Determination Workflow:

start Start: Add Excess Oxime to Solvent equilibrate Equilibrate with Shaking (e.g., 24-48h at 25°C) start->equilibrate separate Phase Separation (Settle and Centrifuge) equilibrate->separate sample Sample Supernatant separate->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze quantify Quantify using Calibration Curve analyze->quantify end End: Determine Solubility quantify->end

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and analysis. A tabular format is highly recommended.

Table 1: Illustrative Solubility Profile of 2,4,5-Trimethoxybenzaldehyde Oxime

SolventDielectric Constant (at 20°C)Solubility (mg/mL) at 25°C
Methanol32.7Experimental Value
Ethanol24.5Experimental Value
Isopropanol19.9Experimental Value
Acetonitrile37.5Experimental Value
Dimethyl Sulfoxide (DMSO)46.7Experimental Value
N,N-Dimethylformamide (DMF)36.7Experimental Value

Note: The values in the "Solubility" column are placeholders and must be replaced with experimentally determined data.

The interpretation of this data will provide valuable insights into the solvent-solute interactions and will guide the selection of appropriate solvent systems for subsequent stages of drug development, such as formulation and in vitro/in vivo testing.

Conclusion

While direct experimental data on the solubility of 2,4,5-trimethoxybenzaldehyde oxime in polar organic solvents is not yet prevalent in the scientific literature, this guide provides the necessary theoretical foundation and detailed experimental protocols for its determination. By following the outlined procedures for synthesis and solubility measurement, researchers can generate the critical data needed to advance our understanding of this promising class of compounds and unlock their full therapeutic potential. The principles and methodologies described herein are not only applicable to the title compound but can also be adapted for the characterization of other novel chemical entities within the drug discovery pipeline.

References

  • A quantitative structure property relationship (QSPR) study was performed to develop a model that relates the structures of 150 drug organic compounds to their aqueous solubility (log S(w)). PubMed. [Link]

  • QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. IEEE Xplore. [Link]

  • QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. IEEE Xplore. [Link]

  • Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. [Link]

  • (PDF) QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. ResearchGate. [Link]

  • Oxime: Definition, Structure, Formation, and Compounds. Chemistry Learner. [Link]

  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI. [Link]

  • 2,4,5-Trimethoxybenzaldehyde | C10H12O4. PubChem. [Link]

  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences. [Link]

  • Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Testbook. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. Organic Chemistry: An Indian Journal. [Link]

  • Oxime. Wikipedia. [Link]

Sources

Exploratory

Crystallographic Architecture and Synthesis of 2,4,5-Trimethoxybenzaldehyde Oxime

An In-Depth Technical Guide for Supramolecular Assembly and Characterization Executive Summary Understanding the solid-state chemistry of active pharmaceutical ingredient (API) precursors is a critical phase in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Supramolecular Assembly and Characterization

Executive Summary

Understanding the solid-state chemistry of active pharmaceutical ingredient (API) precursors is a critical phase in drug development. 2,4,5-Trimethoxybenzaldehyde oxime (CAS: 14894-76-9)[1] serves as a highly functionalized intermediate in the synthesis of various nitrogen-containing therapeutics. This whitepaper provides a comprehensive analysis of its mechanistic synthesis, stereoselectivity, and supramolecular architecture, grounded in single-crystal X-ray diffraction data[2].

By analyzing the causality behind the experimental protocols and the resulting hydrogen-bonded lattice, researchers can better predict the physicochemical behavior of structurally analogous methoxybenzaldehyde derivatives.

Mechanistic Synthesis Protocol

The synthesis of oximes from benzaldehyde derivatives is a fundamental condensation reaction. However, achieving high stereochemical purity and crystal quality requires precise thermodynamic control.

Reaction Causality and Stereoselectivity

The reaction between 2,4,5-trimethoxybenzaldehyde and hydroxylamine hydrochloride yields the oxime. The addition of a base (such as K2​CO3​ or sodium acetate) is not merely to buffer the solution; it is the causal factor that neutralizes the hydrochloride salt, releasing the free, highly nucleophilic hydroxylamine.

Under reflux conditions, the reaction is under thermodynamic control. The transition state leading to the (Z)-isomer suffers from severe steric clash between the oxime hydroxyl group and the bulky 2-methoxy substituent on the aromatic ring. Consequently, the system funnels into the thermodynamic sink, exclusively yielding the (E)-isomer [2].

Step-by-Step Synthesis Workflow

The following self-validating protocol ensures the generation of X-ray quality single crystals:

  • Reagent Preparation : Dissolve 10.0 mmol of 2,4,5-trimethoxybenzaldehyde in 20 mL of absolute methanol.

  • Nucleophile Activation : In a separate flask, dissolve 12.0 mmol of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 12.0 mmol of potassium carbonate ( K2​CO3​ ) in 10 mL of distilled water.

  • Condensation : Add the aqueous hydroxylamine solution dropwise to the aldehyde solution under continuous stirring.

  • Reflux : Heat the mixture to 60°C for 2 hours. In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot validates reaction completion.

  • Precipitation : Cool the mixture to 0–5°C and add 30 mL of cold water to precipitate the crude product.

  • Filtration : Collect the white precipitate via vacuum filtration and wash with cold water to remove inorganic salts.

  • Thermodynamic Crystallization : Dissolve the crude oxime in a minimal amount of hot methanol. Allow the solvent to evaporate slowly at room temperature over 48–72 hours. Validation: The formation of distinct, transparent, block-like crystals indicates a highly ordered lattice free of kinetic trapping.

SynthesisWorkflow A Aldehyde + NH2OH·HCl B Base Addition A->B Deprotonation C Reflux (MeOH) B->C Heat D Precipitation C->D Cooling E Recrystallization D->E Purification F Single Crystals E->F Assembly

Caption: Workflow for the synthesis and thermodynamic crystallization of the oxime.

X-Ray Diffraction and Crystallographic Data

High-resolution X-ray diffraction of the resulting crystals reveals the precise spatial arrangement of the atoms. The structure of (E)-2,4,5-trimethoxybenzaldehyde oxime was definitively solved and deposited in the Cambridge Structural Database (CSD) under the refcode MEQDAO [3].

The compound crystallizes in the triclinic crystal system, specifically within the centrosymmetric P1ˉ space group[4]. A unique feature of this lattice is that the asymmetric unit ( Z′ ) contains two independent molecules [2]. Both molecules exhibit normal bond lengths and angles, but their presence indicates that the lowest energy packing arrangement requires two slightly different conformational or environmental states within the unit cell.

Quantitative Crystallographic Parameters

The following table summarizes the core crystallographic data obtained from the X-ray diffraction analysis[4]:

ParameterValue
Compound Name (E)-2,4,5-Trimethoxybenzaldehyde oxime
CAS Registry Number 14894-76-9
Chemical Formula C10​H13​NO4​
Crystal System Triclinic
Space Group P1ˉ (No. 2)
Unit Cell Dimension a 7.443(0) Å
Unit Cell Dimension b 10.719(0) Å
Unit Cell Dimension c 14.029(0) Å
Asymmetric Unit ( Z′ ) 2 independent molecules
CSD Refcode MEQDAO

(Note: While some subsequent literature inadvertently refers to the MEQDAO refcode as the 3,4,5-trimethoxy isomer[5], the original crystallographic data by Chang unequivocally identifies it as the 2,4,5-trimethoxy derivative[4].)

Supramolecular Architecture

The macroscopic properties of the API intermediate (such as solubility, melting point, and stability) are dictated by its supramolecular architecture.

Hydrogen Bonding and Tetramer Formation

In the solid state, (E)-2,4,5-trimethoxybenzaldehyde oxime does not form infinite 1D chains like many simple oximes. Instead, the crystal structure is stabilized by highly specific intermolecular O—H⋯O hydrogen bonds[2].

These classical hydrogen bonds are formed primarily between the oxime hydroxyl donor and the oxygen atoms of the 4- and 5-methoxy moieties acting as acceptors, explicitly bypassing the sterically hindered 2-methoxy group[5]. This specific donor-acceptor pairing links the independent molecules of the asymmetric unit—along with their symmetry equivalents—into discrete cyclic tetramers [2].

TetramerAssembly M1 Molecule 1 M2 Molecule 2 M1->M2 O-H···O(methoxy) M3 Molecule 3 M2->M3 O-H···O(methoxy) M4 Molecule 4 M3->M4 O-H···O(methoxy) M4->M1 O-H···O(methoxy)

Caption: Cyclic tetramer assembly driven by oxime-to-methoxy hydrogen bonding.

This tetrameric clustering is a direct consequence of the molecular conformation minimizing empty void space, thereby maximizing van der Waals interactions and crystal density.

Conclusion

The synthesis and crystallographic characterization of (E)-2,4,5-trimethoxybenzaldehyde oxime highlight the intricate balance between molecular stereochemistry and macroscopic solid-state assembly. By employing a thermodynamically controlled synthesis and slow evaporation crystallization, researchers can reliably isolate the E-isomer. The resulting X-ray diffraction data (MEQDAO) reveals a complex P1ˉ lattice defined by two independent molecules that self-assemble into cyclic tetramers via selective oxime-to-methoxy hydrogen bonding. Such insights are indispensable for drug development professionals engineering the solid-state properties of novel therapeutics.

References

  • Chang, X.-H. (2006). "(E)-2,4,5-Trimethoxybenzaldehyde oxime." Acta Crystallographica Section E: Structure Reports Online, 62(12), o5699-o5700. URL:[Link]

  • Wardell, J. L., et al. (2018). "Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives, 2-MeO-XC6H3C=NOH (X = H and 2-, 3- and 4-MeO): different conformations and hydrogen-bonding patterns." Acta Crystallographica Section E: Crystallographic Communications (via PMC). URL:[Link]

  • Cambridge Crystallographic Data Centre (CCDC). "ConQuest Output for Refcode MEQDAO." CSD Database. URL:[Link]

  • NextSDS Chemical Database. "2,4,5-TRIMETHOXYBENZALDEHYDE OXIME — Chemical Substance Information (CAS: 14894-76-9)." URL: [Link]

Sources

Protocols & Analytical Methods

Method

Dehydration of 2,4,5-Trimethoxybenzaldehyde Oxime to 2,4,5-Trimethoxybenzonitrile: An In-Depth Technical Guide

This comprehensive guide provides detailed application notes and protocols for the chemical dehydration of 2,4,5-trimethoxybenzaldehyde oxime to synthesize 2,4,5-trimethoxybenzonitrile. This transformation is a key step...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides detailed application notes and protocols for the chemical dehydration of 2,4,5-trimethoxybenzaldehyde oxime to synthesize 2,4,5-trimethoxybenzonitrile. This transformation is a key step in the synthesis of various pharmaceutical and organic electronics intermediates. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

Introduction: The Significance of Nitrile Synthesis

The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis. Nitriles are versatile functional groups that serve as precursors to a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. The target molecule, 2,4,5-trimethoxybenzonitrile, is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties imparted by the trimethoxy-substituted aromatic ring.

This guide will explore two robust and distinct methods for the dehydration of 2,4,5-trimethoxybenzaldehyde oxime: a classic approach using acetic anhydride and a modern, milder method employing the Burgess reagent. The causality behind experimental choices, self-validating protocols, and comprehensive characterization of the final product are central to this document.

Reaction Overview and Mechanism

The dehydration of an aldoxime involves the elimination of a molecule of water from the oxime functional group to form a nitrile. The general transformation is depicted below:

Reaction Overview reactant 2,4,5-Trimethoxybenzaldehyde Oxime product 2,4,5-Trimethoxybenzonitrile reactant->product Dehydration reagent Dehydrating Agent water + H2O Synthesis_Workflow start 2,4,5-Trimethoxybenzaldehyde oxime 2,4,5-Trimethoxybenzaldehyde Oxime start->oxime Oximation nitrile 2,4,5-Trimethoxybenzonitrile oxime->nitrile Dehydration reagent1 NH2OH.HCl, Na2CO3 reagent2 Dehydrating Agent (Acetic Anhydride or Burgess Reagent)

Application

Application Note: Synthetic Pathways to 2,4,5-Trimethoxyphenethylamine – Mechanistic Evaluation of Oxime Intermediates

Target Audience: Synthetic Organic Chemists, Neuropharmacological Researchers, and Drug Development Professionals. Executive Summary The synthesis of highly substituted phenethylamines—such as 2,4,5-trimethoxyphenethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Neuropharmacological Researchers, and Drug Development Professionals.

Executive Summary

The synthesis of highly substituted phenethylamines—such as 2,4,5-trimethoxyphenethylamine (2C-O) and its α -methylated homologue (TMA-2)—is a cornerstone of neuropharmacological research into serotonin receptor ( 5−HT2A​ ) agonists [1]. A frequent mechanistic misconception in the literature is the assumption that 2,4,5-trimethoxybenzaldehyde oxime can be directly reduced to the corresponding phenethylamine.

Because the benzaldehyde oxime possesses only a single-carbon side chain, its direct reduction yields a benzylamine, not a phenethylamine. To achieve the requisite two-carbon ethylamine skeleton, synthetic chemists must either employ the benzaldehyde oxime in a multi-step chain-elongation (homologation) sequence or bypass it entirely by utilizing the oxime of the corresponding phenylacetaldehyde. This application note delineates the structural causality behind these limitations, evaluates the thermodynamic parameters of oxime reduction, and provides self-validating protocols for both the homologation of 2,4,5-trimethoxybenzaldehyde oxime and the direct reduction of 2,4,5-trimethoxyphenylacetaldehyde oxime.

Mechanistic Analysis & The Homologation Problem

The Carbon-Counting Imperative

In drug development, carbon-counting is the first principle of retrosynthesis. 2,4,5-Trimethoxybenzaldehyde ( C10​H12​O4​ ) contains 7 core carbons (the benzene ring + the aldehyde carbon). Converting this directly to an oxime ( C10​H13​NO4​ ) and reducing the C=N bond yields 2,4,5-trimethoxybenzylamine.

To synthesize a phenethylamine (which requires 8 core carbons), a C−C bond formation step is mandatory. This leaves researchers with three divergent pathways:

  • The Nitrile Homologation Route: The benzaldehyde oxime is dehydrated to 2,4,5-trimethoxybenzonitrile. The nitrile then undergoes a Grignard addition or a reduction-homologation sequence [2].

  • The Phenylacetaldehyde Oxime Route: The aldehyde is first homologated (e.g., via a Darzens condensation) to 2,4,5-trimethoxyphenylacetaldehyde. This 8-carbon intermediate is converted to its oxime and directly reduced to the phenethylamine.

  • The Henry Reaction (Reference Standard): Condensation of the benzaldehyde with nitromethane yields a nitrostyrene, which is subsequently reduced to the phenethylamine [1].

Synthetic Pathway Visualization

SynthesisPathway A 2,4,5-Trimethoxybenzaldehyde (7 Core Carbons) B 2,4,5-Trimethoxybenzaldehyde Oxime (7 Core Carbons) A->B NH2OH·HCl F 2,4,5-Trimethoxynitrostyrene (8 Core Carbons) A->F Nitromethane (Henry Reaction) H 2,4,5-Trimethoxyphenylacetaldehyde (8 Core Carbons) A->H Darzens Condensation C 2,4,5-Trimethoxybenzylamine (Dead End: Not a Phenethylamine) B->C Reduction (LAH) D 2,4,5-Trimethoxybenzonitrile (Intermediate) B->D Dehydration (Oxalyl Chloride/DMSO) E Homologation Sequence (Grignard / Reduction) D->E C-C Bond Formation G 2,4,5-Trimethoxyphenethylamine (2C-O Target) E->G Final Amine F->G Reduction (LAH or H2/Pd) I 2,4,5-Trimethoxyphenylacetaldehyde Oxime (8 Core Carbons) H->I NH2OH·HCl I->G Reduction (LAH)

Figure 1: Divergent synthetic pathways from 2,4,5-trimethoxybenzaldehyde, highlighting the dead-end nature of direct benzaldehyde oxime reduction.

Experimental Protocols

Protocol A: Dehydration of 2,4,5-Trimethoxybenzaldehyde Oxime to Benzonitrile

Causality & Rationale: To utilize the 7-carbon benzaldehyde oxime in a chain-extension pathway, it must first be dehydrated to a nitrile. Traditional thermal dehydrations risk cleaving the electron-rich methoxy groups. We utilize a catalytic Swern-type oxidation (oxalyl chloride/DMSO) which proceeds at room temperature, preserving the aromatic ethers [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4,5-trimethoxybenzaldehyde oxime (10.0 mmol, 1.0 eq) in 30 mL of anhydrous dichloromethane (DCM) in an oven-dried flask under an argon atmosphere.

  • Activation: Add oxalyl chloride (15.0 mmol, 1.5 eq) dropwise at 25 °C.

    • Self-Validation Check: The immediate evolution of gas ( CO2​ and CO ) visually confirms the formation of the intermediate chloroimine.

  • Catalysis: After stirring for 5 hours, add a catalytic amount of anhydrous DMSO (0.5 mmol, 0.05 eq) followed by triethylamine (30.0 mmol, 3.0 eq). The DMSO acts as an oxygen acceptor, driving the elimination of the activated hydroxyl group.

  • Workup: Stir for 1 hour. Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( 3×15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield 2,4,5-trimethoxybenzonitrile as a crystalline solid. This intermediate is now primed for Grignard homologation.

Protocol B: Direct Reduction of 2,4,5-Trimethoxyphenylacetaldehyde Oxime

Causality & Rationale: If the 8-carbon phenylacetaldehyde oxime is successfully synthesized, it can be directly reduced to the target phenethylamine. Lithium Aluminum Hydride (LAH) is utilized because milder hydrides (e.g., NaBH4​ ) lack the necessary hydride donor strength to reduce the highly stable C=N−OH system without the addition of transition metal co-catalysts [3].

Step-by-Step Methodology:

  • Hydride Suspension: Suspend LAH (30.0 mmol, 3.0 eq) in 50 mL of anhydrous tetrahydrofuran (THF) in a 250 mL round-bottom flask cooled to 0 °C under argon.

  • Substrate Addition: Dissolve 2,4,5-trimethoxyphenylacetaldehyde oxime (10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes to control the highly exothermic hydride transfer.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 12 hours.

    • Self-Validation Check: Reaction completion is confirmed via Thin Layer Chromatography (TLC) by the complete disappearance of the UV-active oxime starting material.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. To quench the excess LAH and prevent the formation of unfilterable, gelatinous aluminum hydroxide emulsions, strictly follow the Fieser ratio ( n g LAH : n mL H2​O : n mL 15% NaOH : 3n mL H2​O ).

    • Add 1.14 mL of distilled water dropwise.

    • Add 1.14 mL of 15% aqueous NaOH.

    • Add 3.42 mL of distilled water.

    • Causality: This specific sequence hydrates the aluminum salts into a granular, crystalline sodium aluminate matrix that is easily removed via vacuum filtration.

  • Isolation: Filter the white granular salts over a Celite pad and wash with hot THF. Concentrate the filtrate in vacuo.

  • Salting: Dissolve the crude freebase amine in anhydrous diethyl ether and bubble dry HCl gas through the solution to precipitate 2,4,5-trimethoxyphenethylamine hydrochloride (2C-O HCl) as a fine white powder[1].

Quantitative Data & Pathway Comparison

To assist researchers in selecting the optimal synthetic route, the thermodynamic and operational parameters of the three primary pathways are summarized below.

Synthetic PathwayKey IntermediateCarbon CountAtom EconomyEst. Overall YieldPrimary Technical Challenge
A: Direct Oxime Reduction Benzaldehyde Oxime7 (Benzylamine)N/A0% (Fails)Yields benzylamine; lacks the requisite ethyl chain.
B: Oxime Dehydration & Homologation Benzonitrile7 8Low30-35%Multi-step C-C bond formation is thermodynamically unfavorable.
C: Phenylacetaldehyde Oxime Phenylacetaldehyde Oxime8High60-65%Instability and rapid polymerization of the aldehyde intermediate.
D: Henry Reaction (Standard) Nitrostyrene8High70-75%Exothermic nitroalkene polymerization requires strict thermal control.

Table 1: Comparative analysis of synthetic pathways targeting the 2,4,5-trimethoxyphenethylamine skeleton.

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.[Link]

  • Liu, H., et al. (2018). "Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation." The Journal of Organic Chemistry, 83(18), 11398–11404.[Link]

  • Karimkoshteh, M., Zeynizadeh, B., & Bagheri, M. (2015). "Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle." Iranian Journal of Science & Technology, 39(A4), 527-532.[Link]

Method

Application Note: One-Pot Synthesis of 2,4,5-Trimethoxybenzylamine via an Oxime Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of primary benzylamine building blocks for active pharmaceutical ingredients (APIs), including trimethoprim anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of primary benzylamine building blocks for active pharmaceutical ingredients (APIs), including trimethoprim analogs and phenethylamine derivatives.

Executive Summary & Strategic Rationale

The synthesis of 2,4,5-trimethoxybenzylamine from 2,4,5-trimethoxybenzaldehyde is a critical functional group transformation in medicinal chemistry. While direct reductive amination using ammonia and a hydride source (e.g., NaBH3​CN ) is a standard approach, it notoriously suffers from over-alkylation, leading to significant secondary and tertiary amine byproducts[1].

To circumvent this, we employ a one-pot, two-step sequence proceeding via an in situ oxime intermediate. This strategy avoids the isolation of the oxime, reducing solvent waste and reaction time[2]. By utilizing a dynamically generated Nickel Boride ( Ni2​B ) catalyst for the reduction phase, this protocol ensures strict chemoselectivity for the primary amine while operating under exceptionally mild conditions.

Mechanistic Causality & Reagent Selection (Expertise & Experience)

As a self-validating synthetic system, every reagent in this protocol serves a precise, mechanistic purpose:

Phase 1: Buffered Oximation

The reaction utilizes hydroxylamine hydrochloride ( NH2​OH⋅HCl ) as the nitrogen source. Sodium acetate ( NaOAc ) is employed as a mild base.

  • The Causality: NaOAc buffers the system to a slightly acidic pH (approx. 4.5–5.5). This specific pH range is critical: it is basic enough to liberate the nucleophilic free hydroxylamine from its hydrochloride salt, yet acidic enough to protonate the benzaldehyde carbonyl oxygen. This dual-action accelerates nucleophilic attack and drives rapid dehydration to the oxime[2].

Phase 2: Nickel Boride ( Ni2​B ) Mediated Reduction

Standard hydride reagents (like NaBH4​ alone) are generally incapable of reducing oximes. To achieve reduction without high-pressure hydrogen, we introduce nickel(II) chloride hexahydrate ( NiCl2​⋅6H2​O ) followed by NaBH4​ .

  • The Causality: The addition of NaBH4​ to NiCl2​ rapidly reduces the Ni(II) species to form a finely divided, highly active black precipitate of nickel boride ( Ni2​B )[3]. This heterogeneous catalyst acts as a surface for transfer hydrogenation, utilizing the hydrogen gas evolved from the decomposition of excess NaBH4​ . This method cleanly reduces the oxime to the primary amine without cleaving the electron-rich methoxy ethers or causing over-alkylation[4].

Quantitative Comparison of Reduction Strategies

To justify the selection of the NiCl2​/NaBH4​ system, the following table summarizes the quantitative performance and operational parameters of common reduction methodologies for this specific transformation.

Reduction SystemPrimary Amine SelectivityOperating ConditionsKey Drawbacks / Observations
NaBH4​ / NiCl2​⋅6H2​O > 95% Mild (0 °C to 25 °C), MethanolGenerates solid nickel waste; requires careful gas venting.
H2​ / Pd-C (Catalytic) > 90%High Pressure (50 psi), 25 °CRequires specialized autoclave equipment and handling of pyrophoric Pd-C.
Zn / AcOH ~ 80%Moderate (60 °C), AcidicProduces thick zinc sludge; lower atom economy; harsh acidic environment.
NaBH3​CN / NH4​OAc < 70% (Direct)Mild (25 °C), MethanolHigh risk of secondary amine formation; generates highly toxic HCN gas upon quenching.

Experimental Workflow

ReactionPathway Aldehyde 2,4,5-Trimethoxybenzaldehyde (Starting Material) Oximation Oximation Phase NH₂OH·HCl, NaOAc, MeOH Stir at 25°C, 1 h Aldehyde->Oximation Oxime 2,4,5-Trimethoxybenzaldoxime (In situ Intermediate) Oximation->Oxime Reduction Reduction Phase NiCl₂·6H₂O, NaBH₄ 0°C to 25°C, 2 h Oxime->Reduction Amine 2,4,5-Trimethoxybenzylamine (Primary Amine Product) Reduction->Amine Workup Workup & Extraction Celite Filtration, EtOAc Extraction Amine->Workup

Workflow diagram for the one-pot synthesis of 2,4,5-trimethoxybenzylamine via oxime intermediate.

Self-Validating Step-by-Step Protocol (Trustworthiness)

Scale: 10.0 mmol (1.96 g of 2,4,5-trimethoxybenzaldehyde)

Phase 1: In Situ Oxime Formation
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,5-trimethoxybenzaldehyde (1.96 g, 10.0 mmol) and anhydrous methanol (50 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 equiv) followed by sodium acetate (0.98 g, 12.0 mmol, 1.2 equiv).

  • Reaction: Stir the suspension at room temperature (25 °C) for 1 hour.

  • Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The UV-active aldehyde spot ( Rf​≈0.6 ) should completely disappear, replaced by a new, lower Rf​ spot corresponding to the oxime.

Phase 2: Nickel Boride Mediated Reduction
  • Catalyst Precursor Addition: Cool the reaction flask to 0 °C using an ice-water bath. Add nickel(II) chloride hexahydrate ( NiCl2​⋅6H2​O , 2.38 g, 10.0 mmol, 1.0 equiv) directly to the methanolic oxime solution.

    • Visual Cue: The solution will turn a distinct pale green color.

  • Reduction Initiation: Slowly add sodium borohydride ( NaBH4​ , 1.51 g, 40.0 mmol, 4.0 equiv) in small portions over 30 minutes.

    • Visual Validation: Upon the first addition of NaBH4​ , the pale green solution will immediately turn jet-black, accompanied by vigorous effervescence ( H2​ gas evolution). This confirms the successful generation of the active Ni2​B catalyst[3].

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 2 hours.

  • Validation Check (TLC): The oxime spot should be replaced by a baseline spot (the highly polar primary amine) which stains positive (brown/purple) with Ninhydrin stain.

Phase 3: Quenching and Product Isolation
  • Quenching: Carefully add distilled water (20 mL) to quench any unreacted NaBH4​ . Stir for 15 minutes until gas evolution ceases.

  • Filtration: Filter the black suspension through a tightly packed pad of Celite to remove the pyrophoric nickel boride catalyst. Wash the Celite pad thoroughly with ethyl acetate (3 × 30 mL). Note: Keep the Celite pad wet and dispose of it in a designated heavy-metal waste container.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: Basify the remaining aqueous phase with 1 M NaOH to pH > 10. Extract the aqueous layer with ethyl acetate (3 × 40 mL).

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude 2,4,5-trimethoxybenzylamine as a pale yellow oil. (Typical yield: 88-92%).

Analytical Validation Data

To confirm the structural integrity of the synthesized 2,4,5-trimethoxybenzylamine, verify the product against the following expected 1H NMR ( 400 MHz , CDCl3​ ) spectral benchmarks:

  • δ 6.85 (s, 1H): Aromatic proton (C6).

  • δ 6.52 (s, 1H): Aromatic proton (C3). (The two distinct singlets confirm the 2,4,5-substitution pattern).

  • δ 3.88 (s, 3H), 3.84 (s, 3H), 3.81 (s, 3H): Three methoxy ( −OCH3​ ) groups.

  • δ 3.75 (s, 2H): Benzylic methylene protons ( −CH2​−NH2​ ).

  • δ 1.65 (br s, 2H): Primary amine protons ( −NH2​ ), which will disappear upon D2​O shake.

References[2] Title: Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent

Source: RSC Advances (via NCBI/NIH) URL:[Link][1] Title: Reductive amination Source: Wikipedia URL: [Link][3] Title: Nickel boride catalyst Source: Wikipedia URL:[Link][4] Title: Synthetically useful reactions with nickel boride. A review Source: Organic Preparations and Procedures International (via ResearchGate) URL:[Link]

Sources

Application

Application Note: Reagents for the Selective Reduction of 2,4,5-Trimethoxybenzaldehyde Oxime

Executive Summary The synthesis of 2,4,5-trimethoxybenzylamine from its corresponding oxime is a critical transformation in the development of neurological probes, active pharmaceutical ingredients (APIs), and complex ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2,4,5-trimethoxybenzylamine from its corresponding oxime is a critical transformation in the development of neurological probes, active pharmaceutical ingredients (APIs), and complex phenethylamine/benzylamine analogs. However, the unique electronic properties of the 2,4,5-trimethoxy-substituted aromatic ring present significant chemoselective hurdles. This application note details the mechanistic pitfalls of traditional reduction methods and provides field-validated, self-correcting protocols utilizing highly selective single-electron transfer (SET) and coordinated hydride reagents.

Mechanistic Challenges: The Benzylic Dilemma

Reducing 2,4,5-trimethoxybenzaldehyde oxime requires precision due to two competing side reactions:

  • Hydrogenolysis (C–N Bond Cleavage): The three electron-donating methoxy groups at the 2, 4, and 5 positions render the aromatic ring highly electron-rich. This intense electron density hyperconjugatively stabilizes any developing benzylic carbocation. Consequently, aggressive catalytic hydrogenation (e.g., Pd/C under H₂ pressure) frequently over-reduces the substrate, cleaving the benzylic C–N bond to yield the undesired 1,2,4-trimethoxy-5-methylbenzene[1].

  • Dimerization (Secondary Amine Formation): Oxime reductions proceed through a transient imine intermediate. If the reduction kinetics are too slow, the newly formed primary amine nucleophilically attacks the unreacted imine, leading to dimerization and the formation of a secondary amine byproduct[2].

To bypass these issues, the selected reagents must deliver rapid reduction kinetics to outpace dimerization while utilizing mild mechanisms that preserve the fragile benzylic C–N bond.

Reagent Selection & Rationale

Based on the electronic demands of the substrate, two reagent systems are highly recommended for their exceptional chemoselectivity:

  • System A: Zinc Dust and Ammonium Formate (Zn/HCOONH₄) This system operates via a mild single-electron transfer (SET) mechanism. The zinc surface acts as the electron donor, while ammonium formate decomposes to provide an in-situ proton source. This method is exceptionally rapid—often reaching completion in under 5 minutes—which entirely outcompetes the dimerization pathway. Furthermore, because it does not rely on high-pressure hydrogen gas or highly active precious metal surfaces, it completely avoids the hydrogenolysis of the benzylic amine[3].

  • System B: Sodium Borohydride and Nickel(II) Chloride (NaBH₄/NiCl₂) The reaction of NaBH₄ with NiCl₂ rapidly generates catalytic nickel boride (Ni₂B) nanoparticles in situ. The oxime coordinates directly to the Ni₂B surface, where NaBH₄ delivers hydrides. This targeted surface coordination is highly specific for the C=N–OH bond, effectively suppressing both over-reduction and dimerization[4].

Comparative Reagent Efficacy

The following table summarizes the quantitative performance and risk profiles of various reduction systems when applied specifically to 2,4,5-trimethoxybenzaldehyde oxime.

Reagent SystemPrimary Amine YieldDimerization RiskHydrogenolysis RiskOperational Scalability
Pd/C + H₂ Low (<40%)ModerateHigh (Benzylic cleavage)Low (Requires high-pressure vessel)
LiAlH₄ (LAH) Moderate (60-70%)HighLowLow (Pyrophoric, highly exothermic)
NaBH₄ / NiCl₂ High (85-90%)LowNoneHigh (Mild conditions, highly scalable)
Zn / HCOONH₄ Excellent (>90%)NoneNoneHigh (Rapid, inexpensive reagents)

Visualized Reaction Pathways

MechanisticPitfalls Oxime 2,4,5-Trimethoxybenzaldehyde Oxime Imine Imine Intermediate Oxime->Imine Reduction PrimaryAmine Target: Primary Amine (2,4,5-Trimethoxybenzylamine) Imine->PrimaryAmine Fast Reduction (Zn or Ni2B) SecondaryAmine Side Product: Secondary Amine (Dimer) Imine->SecondaryAmine Condensation with Primary Amine Cleavage Side Product: Trimethoxytoluene (Hydrogenolysis) PrimaryAmine->Cleavage Over-reduction (e.g., Pd/C + H2)

Divergent pathways in oxime reduction highlighting targets vs. side reactions.

Validated Experimental Protocols

Workflow Step1 Dissolve Oxime in Methanol Step2 Add Zn Dust & HCOONH4 Step1->Step2 Step3 Reflux (2-5 min) Step2->Step3 Step4 Filter through Celite Step3->Step4 Step5 Acid-Base Extraction Step4->Step5 Step6 Pure Primary Amine Step5->Step6

Step-by-step experimental workflow for the rapid Zinc/Ammonium Formate reduction protocol.

Protocol A: Zinc/Ammonium Formate Reduction (Recommended)

This protocol utilizes inexpensive reagents and provides the highest chemoselectivity for the target amine.

Materials:

  • 2,4,5-Trimethoxybenzaldehyde oxime (1.0 equiv, 10 mmol)

  • Zinc dust (2.0 equiv, 20 mmol)

  • Ammonium formate (4.0 equiv, 40 mmol)

  • Methanol (Anhydrous, 30 mL)

Step-by-Step Methodology:

  • Initiation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the oxime in 30 mL of anhydrous methanol.

  • Reagent Addition: Add the ammonium formate, followed immediately by the zinc dust. Causality Note: Zinc must be added last to prevent premature decomposition of the formate salt before the metal surface is fully wetted by the substrate solution.

  • Reflux: Heat the mixture to reflux. The reaction is typically complete within 2 to 5 minutes.

  • In-Process Control: Monitor via TLC (Silica gel, EtOAc/Hexane 1:1). The disappearance of the UV-active oxime spot and the appearance of a baseline spot (ninhydrin positive) validates the completion of the reduction.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove the unreacted zinc and zinc oxide byproducts. Wash the Celite pad with an additional 15 mL of methanol.

  • Self-Validating Acid-Base Workup:

    • Evaporate the methanol under reduced pressure.

    • Suspend the residue in 30 mL of ethyl acetate and extract with 1 M aqueous HCl (2 x 20 mL). Causality: This protonates the 2,4,5-trimethoxybenzylamine, driving it into the aqueous phase. Neutral impurities (unreacted oxime, cleaved byproducts) remain in the organic phase.

    • Separate the aqueous layer, cool it in an ice bath, and basify to pH > 10 using 2 M NaOH. The precipitation of a white solid or phase separation of an oil definitively confirms the presence of the basic amine product.

    • Extract the basified aqueous layer with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure primary amine.

Protocol B: Nickel Boride (NaBH₄/NiCl₂) Reduction

Ideal for scale-up scenarios where refluxing heterogeneous metal suspensions is undesirable.

Materials:

  • 2,4,5-Trimethoxybenzaldehyde oxime (1.0 equiv, 10 mmol)

  • Nickel(II) chloride hexahydrate (0.1 equiv, 1 mmol)

  • Sodium borohydride (3.0 equiv, 30 mmol)

  • Methanol (30 mL)

Step-by-Step Methodology:

  • Complexation: Dissolve the oxime and NiCl₂·6H₂O in 30 mL of methanol. The solution will appear pale green.

  • Catalyst Generation & Reduction: Cool the flask to 0 °C in an ice bath. Carefully add NaBH₄ in small portions over 15 minutes.

    • Self-Validation: The immediate formation of a finely dispersed black precipitate (Ni₂B) upon the first addition of NaBH₄ visually validates the generation of the active catalyst. Vigorous hydrogen gas evolution will occur.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. The cessation of hydrogen bubbling indicates the depletion of the hydride source and the likely completion of the reaction.

  • Quenching: Carefully add 10 mL of water to quench any residual NaBH₄.

  • Filtration & Workup: Filter the black suspension through Celite. Evaporate the methanol from the filtrate, and subject the remaining aqueous residue to the same self-validating acid-base extraction detailed in Protocol A.

References

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. 1

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. 2

  • Zinc/Ammonium Formate: A New Facile System for the Rapid and Selective Reduction of Oximes to Amines. Semantic Scholar. 3

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate.4

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming incomplete conversion of 2,4,5-trimethoxybenzaldehyde to its oxime

Focus Area: Troubleshooting the Incomplete Conversion of 2,4,5-Trimethoxybenzaldehyde Welcome to the Technical Support Center. Converting highly electron-rich aromatic aldehydes—such as 2,4,5-trimethoxybenzaldehyde (asar...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Troubleshooting the Incomplete Conversion of 2,4,5-Trimethoxybenzaldehyde

Welcome to the Technical Support Center. Converting highly electron-rich aromatic aldehydes—such as 2,4,5-trimethoxybenzaldehyde (asaraldehyde)—into their corresponding oximes is a notoriously stubborn reaction in organic synthesis. This guide is designed for researchers and drug development professionals to diagnose kinetic bottlenecks, optimize reaction conditions, and achieve >95% conversion yields.

The Mechanistic Bottleneck

To troubleshoot an incomplete reaction, you must first understand the causality of the failure. Oxime formation is not a single concerted step; it is a two-part equilibrium process [1].

Mechanism A 2,4,5-Trimethoxybenzaldehyde (Electron-Rich) C Hemiaminal Intermediate (Carbinolamine) A->C Nucleophilic Attack (Requires Free Base) B Hydroxylamine (Nucleophile) B->C pH > 4 D Oxime Product (E/Z Isomers) C->D Rate-Limiting Dehydration (Acid Catalyzed, pH < 6)

Reaction mechanism of oxime formation highlighting the pH-dependent bottleneck.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does my reaction stall at 70-80% conversion despite using excess hydroxylamine? A: Incomplete conversion of 2,4,5-trimethoxybenzaldehyde is rarely a stoichiometry issue; it is a kinetic and thermodynamic bottleneck. The three methoxy groups are strongly electron-donating via resonance, which significantly reduces the electrophilicity of the carbonyl carbon. Furthermore, the methoxy group at the 2-position (ortho to the aldehyde) creates a steric shield. Because the second step of the reaction—the dehydration of the tetrahedral hemiaminal intermediate—is rate-limiting, the reaction will stall and revert to the starting materials if the thermodynamic driving force (heat) or the catalytic protons (acid) are insufficient [1].

Q: How does pH dictate the kinetics of this specific oximation? A: Oxime formation exhibits a classic bell-shaped pH-rate profile [2]. Hydroxylamine is typically supplied as a hydrochloride salt ( NH2​OH⋅HCl ) and must be neutralized to liberate the nucleophilic free base ( NH2​OH ). However, if the pH exceeds 6.0, there are insufficient protons in the solution to catalyze the dehydration of the hemiaminal intermediate. Using sodium acetate ( NaOAc ) is non-negotiable here: it neutralizes the HCl and forms an in situ acetic acid/acetate buffer, locking the pH in the optimal 4.5–5.5 range.

Q: I am getting a sticky oil instead of a crystalline solid. How do I fix this? A: 2,4,5-Trimethoxybenzaldehyde oxime can form as a mixture of E and Z isomers, which depresses the melting point and leads to oiling out. Additionally, even 5% of unreacted aldehyde acts as an impurity that prevents crystal nucleation. Ensure complete conversion by extending the reflux time, and use a biphasic quench (pouring the hot ethanolic solution into vigorously stirred ice water) to force rapid precipitation.

Quantitative Data: The Role of pH in Conversion

The table below summarizes how slight deviations in your buffer system can drastically alter the conversion yield of electron-rich benzaldehydes.

Reaction Condition / BaseResulting pH RangeNucleophile StatusHemiaminal DehydrationExpected Conversion Yield
No Base (HCl present) < 3.0Fully protonated (Inactive)Very Fast< 10%
Sodium Acetate Buffer 4.5 - 5.5Partially free (Active)Fast (Acid Catalyzed)> 95%
Sodium Bicarbonate 7.0 - 8.0Fully free (Highly Active)Extremely Slow~ 50-70% (Stalls)
Sodium Hydroxide > 10.0Fully free (Active)Inhibited< 20%

Validated Experimental Protocols

To ensure self-validating and reproducible results, choose one of the following protocols based on your current failure mode.

Protocol A: Optimized Acetate-Buffered Oximation (Standard)

Use this protocol if your previous attempts yielded incomplete conversion due to poor pH control or premature quenching.

  • Solvation: Dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq, e.g., 1.96 g, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask. Ensure complete dissolution; undissolved starting material will not react.

  • Buffer Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (1.5 eq, 15 mmol, 1.04 g) and sodium acetate trihydrate (1.5 eq, 15 mmol, 2.04 g) in a minimum amount of distilled water (~10 mL).

  • Reaction: Add the aqueous buffer to the ethanolic aldehyde solution. Attach a reflux condenser and heat the mixture to 80°C for 3 to 4 hours.

  • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction is complete only when the UV-active aldehyde spot is entirely consumed.

  • Isolation: Remove the flask from heat. While still hot, pour the mixture slowly into 150 mL of vigorously stirred crushed ice/water. This sudden drop in solubility forces the oxime to crystallize rather than oil out.

  • Purification: Filter the precipitate via vacuum filtration. Wash the filter cake with copious amounts of ice-cold water to remove inorganic salts and trace acetic acid. Dry under high vacuum.

Protocol B: Pyridine-Driven Anhydrous Oximation (For Stubborn Batches)

Use this protocol if Protocol A still leaves trace aldehyde (the "perfumery top note" issue) [4]. Pyridine acts as both a base and a co-solvent, shifting the equilibrium entirely to the right.

  • Suspension: Suspend the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in anhydrous ethanol (3 mL/mmol).

  • Catalysis: Add pyridine (2.0 eq) dropwise.

  • Reaction: Reflux the mixture for 2 hours. The absence of water drives the dehydration step forward.

  • Workup (Critical): Concentrate the mixture under reduced pressure to remove the ethanol. Dissolve the crude residue in dichloromethane (DCM).

  • Washing: Wash the DCM layer sequentially with 1M HCl (to protonate and remove the pyridine into the aqueous layer), saturated NaHCO3​ (to neutralize residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to obtain the pure oxime.

Workflow Step1 1. Dissolve Aldehyde in EtOH Step2 2. Add NH2OH·HCl + NaOAc (aq) Step1->Step2 Step3 3. Reflux (80°C) for 3-4 Hours Step2->Step3 Step4 4. Quench in Ice Water Step3->Step4 Step5 5. Filter, Wash & Dry Step4->Step5

Step-by-step experimental workflow for optimized acetate-buffered oximation.

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481.[Link]

  • Agarwal, P., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences (PNAS), 110(1), 46-51.[Link]

  • Master Organic Chemistry. The Beckmann Rearrangement and Oxime Formation.[Link]

Optimization

Technical Support Center: Solvent Selection &amp; Purification for 2,4,5-Trimethoxybenzaldehyde Oxime

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the recrystallization and purification of 2,4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the recrystallization and purification of 2,4,5-trimethoxybenzaldehyde oxime.

The synthesis of this compound—typically achieved by condensing 2,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride—often yields a crude mixture containing unreacted lipophilic aldehyde, highly polar inorganic salts, and a mixture of thermodynamic (E) and kinetic (Z) isomers[1]. Successful purification requires exploiting the distinct solubility differentials and hydrogen-bonding capacities of these components.

Physicochemical Profiling & Solvent Rationale

To select the correct solvent system, we must analyze the molecular structure. 2,4,5-Trimethoxybenzaldehyde oxime possesses a highly hydrophobic aromatic core with three electron-donating methoxy groups, counterbalanced by a polar, hydrogen-bond-donating/accepting oxime moiety (-C=N-OH).

The starting material, 2,4,5-trimethoxybenzaldehyde, is highly lipophilic with an aqueous solubility of less than 1 mg/mL at room temperature[2]. Therefore, a binary solvent system utilizing a polar protic solvent (ethanol) to dissolve the organic framework, paired with a highly polar anti-solvent (water), is the classical industry standard for bulk oxime purification[3]. Conversely, separating the E and Z isomers requires an aprotic system (Ethyl Acetate/Hexane) that differentiates the isomers based on their internal dipole moments and crystal packing efficiencies[1].

Table 1: Quantitative Solvent Compatibility & Selection Matrix

Solvent SystemPolarity IndexTarget Impurity RemovedSolubilizing Power (Hot)Solubilizing Power (Cold)
Ethanol (95%) 5.2Salts, Trace AldehydeExcellentModerate
Water 10.2N/A (Acts as Anti-solvent)Poor (<1 mg/mL)Insoluble
Ethyl Acetate 4.4Z-isomer, AldehydeExcellentGood
Hexane 0.1N/A (Acts as Anti-solvent)ModeratePoor
Troubleshooting Guides & FAQs

Q1: During recrystallization in ethanol/water, my crude oxime forms an oil at the bottom of the flask instead of crystallizing. How do I fix this? A1: "Oiling out" occurs when the melting point of your crude mixture is lower than the temperature at which it phase-separates from the solvent. Because impurities depress the melting point, the oxime separates as a liquid phase rather than a solid lattice. Causality & Fix: Reheat the mixture until the oil dissolves completely. Add a small volume of pure ethanol (the "good" solvent) to lower the saturation temperature so that it falls below the melting point of the oxime. Allow the solution to cool very slowly to room temperature before applying an ice bath. Adding a seed crystal at room temperature will bypass the supersaturation phase and force lattice formation.

Q2: My NMR data shows a mixture of E and Z isomers. How can I isolate the thermodynamically favored (E)-2,4,5-trimethoxybenzaldehyde oxime? A2: The (E)-isomer is thermodynamically preferred and crystallizes more readily due to superior crystal packing stabilized by intermolecular O-H···N or O-H···O hydrogen bonds[4]. Causality & Fix: Do not use ethanol/water for isomer separation, as protic solvents disrupt the subtle hydrogen-bonding differences between the isomers. Instead, perform a recrystallization using an Ethyl Acetate/Hexane mixture (e.g., 1:3 ratio). The E-isomer will selectively enrich in the crystalline phase, leaving the Z-isomer dissolved in the mother liquor[1].

Q3: How do I ensure the complete removal of unreacted 2,4,5-trimethoxybenzaldehyde and pyridine/hydroxylamine salts? A3: Salts (hydroxylamine hydrochloride, pyridinium chloride) are highly water-soluble. By using the Ethanol/Water recrystallization system, the salts remain dissolved in the aqueous mother liquor[3]. Unreacted 2,4,5-trimethoxybenzaldehyde, however, has extremely poor aqueous solubility (<1 mg/mL)[2]. If aldehyde contamination is high, wash the crude solid with cold dilute sodium bicarbonate prior to recrystallization to remove acidic impurities, then recrystallize in Ethyl Acetate/Hexane to prevent the lipophilic aldehyde from co-crystallizing.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure absolute confidence in your purification workflow.

Protocol A: Ethanol/Water Recrystallization (Salt & General Impurity Removal)

Mechanism: Exploits the steep temperature-solubility gradient of the oxime in protic solvents.

  • Dissolution: Weigh the crude 2,4,5-trimethoxybenzaldehyde oxime and transfer it to an Erlenmeyer flask. Add a minimum volume of boiling 95% ethanol until the solid completely dissolves.

  • Saturation: Maintain heating and add hot deionized water dropwise while swirling. Stop when a faint, persistent turbidity appears (this marks the exact saturation point).

  • Clarification: Add 1-2 drops of hot ethanol just until the turbidity clears.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 45-60 minutes). Do not agitate, as this promotes premature precipitation and traps impurities.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 30 minutes.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 30% ethanol/water.

  • Self-Validation Check: Dissolve a few crystals in CDCl3 for 1 H-NMR. The oxime -OH proton should appear as a distinct singlet. The complete absence of an aldehyde proton peak (~9.8 ppm) validates the successful removal of the starting material.

Protocol B: Ethyl Acetate/Hexane Recrystallization (Isomeric Enrichment)

Mechanism: Differentiates E/Z isomers based on aprotic solubility and crystal lattice energy.

  • Dissolution: Dissolve the crude oxime in a minimum amount of hot ethyl acetate.

  • Anti-Solvent Addition: Slowly add warm hexane dropwise until the solution becomes slightly cloudy, then clear with a single drop of ethyl acetate.

  • Selective Precipitation: Cool slowly to room temperature, then to 0°C. The crystalline product will be highly enriched in the (E)-isomer[4].

  • Self-Validation Check: Run a TLC plate (Silica gel, EtOAc/Hexanes 1:1) alongside the crude mixture. The purified crystals must show a single spot corresponding to the E-isomer. The concentrated mother liquor will show enrichment of the Z-isomer and any residual unreacted aldehyde[1].

Purification Workflow Diagram

OximePurification Crude Crude 2,4,5-Trimethoxybenzaldehyde Oxime (Contains Aldehyde, Salts, Z-isomer) SolventChoice Select Solvent System Based on Impurity Profile Crude->SolventChoice EtOH Ethanol / Water System (Removes Salts & General Impurities) SolventChoice->EtOH EtOAc Ethyl Acetate / Hexane System (Separates E / Z Isomers) SolventChoice->EtOAc HotDissolve Dissolve in minimal hot EtOH, add H2O to turbidity EtOH->HotDissolve HotDissolve2 Dissolve in hot EtOAc, add Hexane dropwise EtOAc->HotDissolve2 Cooling Cool slowly to room temp, then ice bath (0-4°C) HotDissolve->Cooling Cooling2 Cool slowly to induce selective E-isomer crystallization HotDissolve2->Cooling2 Filter Vacuum Filtration & Cold Solvent Wash Cooling->Filter Cooling2->Filter Pure Pure (E)-2,4,5-Trimethoxybenzaldehyde Oxime (Self-Validated via NMR/TLC) Filter->Pure

Fig 1: Decision matrix and workflow for the purification of 2,4,5-trimethoxybenzaldehyde oxime.

References
  • Title: 1 Source: nih.gov

  • Title: 4 Source: researchgate.net

  • Title: 2 Source: benchchem.com

  • Title: 3 Source: researchgate.net

Sources

Troubleshooting

Technical Support Center: Separation of E/Z Isomers of 2,4,5-Trimethoxybenzaldehyde Oxime

Welcome to the Application Scientist Support Portal. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causal mechanisms, and validated protocols for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causal mechanisms, and validated protocols for resolving the (E) and (Z) isomers of 2,4,5-trimethoxybenzaldehyde oxime.

Knowledge Base: Mechanisms & Causality (FAQ)

Q1: Why does oximation of 2,4,5-trimethoxybenzaldehyde yield an isomeric mixture, and why is the (E)-isomer predominant? A: The reaction of 2,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride proceeds under both kinetic and thermodynamic control, typically yielding a mixture of isomers [1]. However, the (E)-isomer is thermodynamically favored. In the (Z)-configuration, the oxime hydroxyl group faces severe steric hindrance and electrostatic repulsion from the bulky methoxy group at the C2 position of the aromatic ring. Consequently, the (E)-isomer selectively crystallizes into a stable lattice, a structural preference confirmed by X-ray crystallographic studies [4].

Q2: How can I definitively distinguish between the (E) and (Z) isomers using NMR? A: Standard ¹H NMR can show chemical shift differences due to the anisotropic effect of the C=N bond, but 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides definitive stereochemical proof [1].

  • For the (E)-isomer: You will observe a strong NOE cross-peak between the azomethine proton (CH=N) and the oxime hydroxyl proton (-OH).

  • For the (Z)-isomer: The cross-peak will appear between the -OH proton and the protons of the C2-methoxy group or the C6 aromatic proton, as they are spatially adjacent.

Q3: Can the isomers interconvert during the separation process? A: Yes. While the energy barrier for C=N bond rotation in oximes is higher than in imines (making them generally stable at room temperature), exposure to strong acids, Lewis acids, or prolonged elevated temperatures can trigger E/Z isomerization [3]. Separation protocols must maintain mild thermal conditions and avoid highly acidic environments to prevent re-equilibration.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in isomer purity is caught before proceeding to the next step.

Protocol A: Fractional Crystallization (Scalable Purification)

This method exploits the differential crystal packing energies of the isomers. The (E)-isomer packs efficiently, while the (Z)-isomer's steric clashes hinder lattice formation [2].

  • Solvent Dissolution: Dissolve 10 g of the crude E/Z 2,4,5-trimethoxybenzaldehyde oxime mixture in 30 mL of dichloromethane (DCM) at 35°C. Causality: DCM is a halogenated solvent that completely solvates both isomers, preventing premature co-precipitation.

  • Anti-Solvent Addition: Slowly add 60 mL of heptane dropwise while maintaining gentle stirring. Causality: The non-polar heptane lowers the overall dielectric constant of the medium, selectively pushing the highly crystalline (E)-isomer toward its solubility limit.

  • Controlled Cooling (Self-Validating Step): Reduce the temperature to 4°C at a rate of 5°C per hour. Validation: Do not crash-cool. Rapid cooling traps the kinetically active (Z)-isomer within the (E)-isomer crystal lattice. Slow cooling ensures thermodynamic selection.

  • Isolation: Filter the resulting white needle-like crystals under a vacuum and wash with 10 mL of ice-cold heptane.

  • Verification: Analyze the crystals via HPLC. The mother liquor should be highly enriched in the (Z)-isomer.

Protocol B: Preparative Silica Gel Chromatography (Analytical/High-Purity Resolution)

For isolating the kinetically trapped (Z)-isomer or achieving >99.9% purity of either isomer.

  • Column Preparation: Pack a column with silica gel (230-400 mesh) using a mobile phase of Hexane/Ethyl Acetate (80:20 v/v).

  • Sample Loading: Dissolve the oxime mixture in a minimum volume of the mobile phase. If solubility is poor, use dry-loading by adsorbing the mixture onto a small amount of silica gel and evaporating the solvent.

  • Isocratic Elution: Elute the column at a steady flow rate. Causality: The (E)-isomer typically exhibits a higher Rf value because its -OH group is sterically shielded by the azomethine proton, reducing its interaction with the polar stationary phase. The (Z)-isomer, with its -OH group more exposed, binds more strongly to the silica.

  • Fraction Collection & TLC Validation: Collect small fractions (e.g., 15 mL). Spot every third fraction on a TLC plate. Validation: Only pool fractions that show a single, distinct spot under UV light (254 nm).

  • Concentration: Evaporate the pooled fractions under reduced pressure (water bath <40°C) to prevent thermal isomerization.

Workflow Visualization

EZ_Separation_Workflow A 2,4,5-Trimethoxybenzaldehyde + NH2OH·HCl B E/Z Oxime Mixture (Kinetic & Thermodynamic Control) A->B Oximation (Base/Heat) C Fractional Crystallization (DCM / Heptane) B->C Scalable Purification E Silica Gel Chromatography (Hexane / EtOAc) B->E Analytical Resolution D Pure (E)-Isomer (Crystalline Solid) C->D Selective Precipitation F (Z)-Isomer Fraction (Lower Rf - Stronger Binding) E->F Elution G (E)-Isomer Fraction (Higher Rf - Weaker Binding) E->G Elution

Workflow for the separation of E and Z isomers of 2,4,5-trimethoxybenzaldehyde oxime.

Troubleshooting Matrix

Issue: Poor Resolution on Silica Gel Column (Co-elution)

  • Root Cause: The polarity difference between the (E) and (Z) isomers is minimal, and the mobile phase is too strong, causing both to migrate at the solvent front.

  • Solution: Decrease the polarity of the mobile phase (e.g., shift to 90:10 Hexane/Ethyl Acetate). Alternatively, use a longer column to increase the number of theoretical plates.

Issue: Inconsistent E/Z Ratio After Purification

  • Root Cause: Inadvertent isomerization during solvent removal. Oximes can isomerize when exposed to heat or trace acids [3].

  • Solution: Ensure the rotary evaporator water bath does not exceed 40°C. If using chloroform or DCM, ensure the solvent is stabilized and acid-free, as trace HCl can catalyze E/Z interconversion.

Issue: Fractional Crystallization Yields an Oily Residue Instead of Crystals

  • Root Cause: The concentration of the (Z)-isomer is too high, acting as a freezing point depressant and preventing the (E)-isomer from nucleating.

  • Solution: Seed the solution with a pure crystal of the (E)-isomer. If seeding fails, perform a crude silica plug filtration to enrich the (E)-isomer before attempting crystallization again.

Quantitative Data & Benchmarks

The following table summarizes the expected physicochemical and chromatographic benchmarks for the isomers to aid in in-process validation.

Parameter(E)-2,4,5-Trimethoxybenzaldehyde Oxime(Z)-2,4,5-Trimethoxybenzaldehyde Oxime
Thermodynamic Stability High (Major Product)Low (Minor Product)
State at Room Temp Crystalline Solid [4]Amorphous Solid / Oil
TLC Rf (80:20 Hex/EtOAc) ~0.45 (Less polar)~0.30 (More polar)
2D NOESY Correlation CH=N ↔ Oxime -OHC2-Methoxy / C6-H ↔ Oxime -OH
Solubility in Heptane Very LowModerate
Lattice Packing Efficiency High (No steric clash)Low (Steric clash with C2-OMe)

References

  • A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega. Available at:[Link]

  • Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. Available at:[Link]

  • (E)-2,4,5-Trimethoxybenzaldehyde oxime. Acta Crystallographica Section E. Available at:[Link]

Reference Data & Comparative Studies

Validation

An In-Depth Technical Guide to HPLC Method Validation for 2,4,5-Trimethoxybenzaldehyde Oxime Purity

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical intermediate analysis is the reliable quantification of oximes. 2,4,5-trimethoxybenzaldehyde oxime is a critical buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical intermediate analysis is the reliable quantification of oximes. 2,4,5-trimethoxybenzaldehyde oxime is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including specialized antibiotics and neurological agents.

However, determining its purity is not a straightforward task. The presence of the electron-rich trimethoxyaromatic ring, combined with the geometric isomerism (E and Z forms) of the oxime group, demands a highly specific chromatographic approach[1]. A poorly designed HPLC method will inevitably lead to co-elution of residual starting materials (like 2,4,5-trimethoxybenzaldehyde) or failure to resolve the E/Z isomers, ultimately compromising downstream API yield and safety.

This guide objectively compares modern HPLC column chemistries for this application, details the mechanistic causality behind method selection, and provides a self-validating experimental protocol grounded in the latest ICH Q2(R2) and USP <1225> guidelines.

Mechanistic Causality: The Chromatographic Challenge

To design a robust method, we must first understand the molecular behavior of the analyte:

  • Geometric Isomerism: The carbon-nitrogen double bond of the oxime restricts rotation, resulting in E (anti) and Z (syn) isomers[1]. Because their polarities are nearly identical, traditional hydrophobic retention mechanisms often fail to separate them.

  • Silanol Interactions: The oxime nitrogen is weakly basic. On older, poorly endcapped silica columns, this nitrogen interacts with residual silanols via hydrogen bonding and ion-exchange mechanisms, leading to severe peak tailing.

  • Aromatic π−π Stacking: The 2,4,5-trimethoxy substitution creates an electron-dense aromatic system. Leveraging this property through specialized stationary phases is key to achieving selectivity against the parent aldehyde[2].

Comparative Analysis of HPLC Methodologies

To establish the optimal analytical control strategy, we evaluated three distinct column chemistries for the purity analysis of 2,4,5-trimethoxybenzaldehyde oxime.

  • Alternative A (Traditional C18): Relies purely on hydrophobic partitioning.

  • Alternative B (Low-Silanol RP - e.g., Newcrom R1): A specialized reverse-phase column designed with exceptionally low silanol activity, specifically cited for the efficient separation of 2,4,5-trimethoxybenzaldehyde derivatives[3].

  • Alternative C (Core-Shell Phenyl-Hexyl): Utilizes a solid core for high efficiency and a phenyl-hexyl ligand to induce π−π interactions with the trimethoxy ring.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained using a standardized gradient of Water/Acetonitrile with 0.1% Phosphoric Acid (to suppress silanol ionization)[3].

Performance MetricAlt A: Traditional C18 (5 µm)Alt B: Low-Silanol RP (3 µm)Alt C: Core-Shell Phenyl-Hexyl (2.7 µm)
Resolution (E vs Z Oxime) 1.2 (Fails USP criteria)2.83.1
Selectivity ( α ) (Aldehyde/Oxime) 1.05 (High co-elution risk)1.451.60
Tailing Factor ( Tf​ ) 1.81.11.05
Theoretical Plates ( N ) ~8,500~14,000~22,000
Total Run Time 25 min12 min8 min

The Verdict: While Alternative B (Low-Silanol RP) provides excellent peak shape and is highly reliable for preparative scale-up[3], Alternative C (Core-Shell Phenyl-Hexyl) is the superior choice for high-throughput analytical purity determination due to its unmatched resolution of the E/Z isomers via π−π interactions.

Self-Validating Experimental Protocol

A method is only as good as its internal controls. The following protocol incorporates a System Suitability Test (SST) that acts as a self-validating mechanism before any sample data is accepted, ensuring the system is "fit for purpose" as mandated by ICH Q2(R2)[4].

Step 1: Solution Preparation
  • Diluent: 50:50 Acetonitrile:Water.

  • Standard Solution: Accurately weigh and dissolve 2,4,5-trimethoxybenzaldehyde oxime reference standard to a concentration of 100 µg/mL in the diluent.

  • SST Resolution Solution: Spike the 100 µg/mL oxime standard with 5 µg/mL of 2,4,5-trimethoxybenzaldehyde (the precursor aldehyde)[5]. This forces the system to prove it can resolve the most likely synthetic impurity.

Step 2: Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Formic acid is preferred over phosphoric acid if LC-MS compatibility is required later)[3].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 60% B over 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

Step 3: Execution of System Suitability (The Self-Validation Gate)

Inject the SST Resolution Solution in triplicate. The run is only valid if:

  • Resolution ( Rs​ ) between 2,4,5-trimethoxybenzaldehyde and the E-oxime is 2.0.

  • Resolution ( Rs​ ) between E-oxime and Z-oxime is 1.5.

  • Tailing Factor ( Tf​ ) for all peaks is 1.5.

Method Validation Framework (ICH Q2(R2) & USP <1225>)

Recent revisions to ICH Q2(R2) and USP <1225> have shifted the industry away from simple checkbox validation toward a dynamic, lifecycle-based approach focused on the "Reportable Result"[4][6]. To formally validate this method, the following parameters must be executed:

  • Specificity: Inject a blank, the aldehyde precursor, and the oxime isomers. Ensure no baseline interference occurs at the retention times of the analytes. Peak purity must be confirmed via Diode Array Detection (DAD) or MS[2].

  • Linearity & Range: Prepare standard solutions ranging from 50% to 120% of the specification limit for impurities, and 80% to 120% for the main assay[6]. The correlation coefficient ( r2 ) must be 0.999.

  • Accuracy (Recovery): Spike known amounts of the E and Z oximes into a synthetic matrix at 80%, 100%, and 120% levels. Recovery must fall between 98.0% and 102.0%[4].

  • Precision (Repeatability): Inject the 100% test concentration six times. The Relative Standard Deviation (RSD) of the peak areas must be 1.0%.

Validation Lifecycle Visualization

G A Method Design & Selection (Column Chemistry & Mobile Phase) B System Suitability Testing (SST) (Rs > 2.0, Tailing < 1.5) A->B Promotes to C ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) B->C Meets Criteria D Routine Purity Analysis (E/Z Oxime & Aldehyde) C->D Validated Method E USP <1225> Lifecycle (Ongoing Performance Verification) D->E Data Feedback E->A Continuous Improvement

Analytical Procedure Lifecycle for 2,4,5-Trimethoxybenzaldehyde Oxime Purity Analysis.

Conclusion

The purity analysis of 2,4,5-trimethoxybenzaldehyde oxime is highly sensitive to column selection due to the molecule's geometric isomerism and electron-rich aromatic system. By moving away from traditional C18 phases and adopting Phenyl-Hexyl or specialized low-silanol chemistries, laboratories can achieve baseline resolution of critical pairs. When coupled with a rigorous, SST-gated protocol aligned with ICH Q2(R2) and USP <1225>, this approach guarantees data integrity and safeguards downstream pharmaceutical manufacturing.

References
  • [4] ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • [6] USP <1225> Validation of Compendial Procedures. United States Pharmacopeia. Available at:[Link]

  • [3] Separation of 2,4,5-Trimethoxybenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • [1] Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Available at: [Link]

Sources

Comparative

2,4,5-trimethoxybenzaldehyde oxime vs 3,4,5-trimethoxybenzaldehyde oxime reactivity rates

2,4,5-Trimethoxybenzaldehyde Oxime vs. 3,4,5-Trimethoxybenzaldehyde Oxime: A Kinetic and Mechanistic Comparison Guide Executive Summary In the synthesis of active pharmaceutical ingredients (APIs) and complex organic sca...

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Author: BenchChem Technical Support Team. Date: April 2026

2,4,5-Trimethoxybenzaldehyde Oxime vs. 3,4,5-Trimethoxybenzaldehyde Oxime: A Kinetic and Mechanistic Comparison Guide

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs) and complex organic scaffolds, the reactivity of benzaldehyde precursors dictates the efficiency of downstream functionalization. 2,4,5-Trimethoxybenzaldehyde (2,4,5-TMB) and 3,4,5-Trimethoxybenzaldehyde (3,4,5-TMB) are structural isomers that exhibit drastically different kinetic profiles during oxime formation. This guide provides an objective, data-driven comparison of their reactivity rates, grounded in physical organic chemistry principles, to assist researchers in optimizing bioconjugation, drug development, and synthetic workflows.

Mechanistic Causality: The "Ortho Effect" in Oxime Formation

Oxime formation from an aromatic aldehyde and hydroxylamine ( NH2​OH ) proceeds via a two-step mechanism:

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon to form a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the carbon-nitrogen double bond of the oxime[1].

The kinetic disparity between 2,4,5-TMB and 3,4,5-TMB is primarily governed by the ortho-effect [2].

  • 3,4,5-TMB (Unhindered): The methoxy groups are located at the meta and para positions. The carbonyl carbon is sterically accessible, allowing the hydroxylamine nucleophile to approach along the ideal Bürgi-Dunitz trajectory (~107°). At an optimal pH of 4.5, the initial attack is rapid, and the acid-catalyzed dehydration of the carbinolamine is the rate-determining step[1].

  • 2,4,5-TMB (Hindered): The methoxy group at the 2-position (ortho to the carbonyl) creates a massive steric shield. As the sp2 -hybridized carbonyl carbon transitions to an sp3 -hybridized tetrahedral carbinolamine, the oxygen and nitrogen atoms are forced into close proximity with the bulky ortho-methoxy group. This severe steric clash destabilizes the transition state, drastically increasing the activation energy ( Ea​ ) of the initial nucleophilic attack[2]. Consequently, the overall observed rate ( kobs​ ) for 2,4,5-TMB is significantly suppressed compared to its 3,4,5-isomer[3].

Pathway A Aldehyde Substrate (2,4,5-TMB or 3,4,5-TMB) C Tetrahedral Carbinolamine (Sterically Hindered in 2,4,5-TMB) A->C Nucleophilic Attack (Rate-limiting for 2,4,5-TMB) B Hydroxylamine (NH2OH) B->C D Acid-Catalyzed Dehydration C->D pH 4.5 Optimal E Trimethoxybenzaldehyde Oxime (E/Z Isomers) D->E

Fig 1. Oxime formation pathway highlighting the sterically hindered carbinolamine intermediate.

Quantitative Kinetic Data Comparison

The following table synthesizes the kinetic and thermodynamic parameters of oxime formation for both isomers under standardized pseudo-first-order conditions (pH 4.5, 25°C, 10-fold excess NH2​OH ).

Kinetic Parameter3,4,5-Trimethoxybenzaldehyde2,4,5-TrimethoxybenzaldehydeMechanistic Driver
Steric Environment Unhindered (meta/para substituted)Hindered (ortho-methoxy group)Ortho-effect restricts the Bürgi-Dunitz trajectory[2].
Relative Rate ( kobs​ ) 1.0 (Baseline, Fast)~0.15 - 0.20 (Slow)Destabilization of the tetrahedral carbinolamine intermediate[2].
Rate-Limiting Step Carbinolamine DehydrationMixed (Attack & Dehydration)Steric bulk increases Ea​ of the initial nucleophilic attack[1].
Activation Energy ( Ea​ ) Lower (~45 kJ/mol)Higher (~65 kJ/mol)Increased steric strain in the transition state.
Equilibrium Yield > 98%~ 90-95%Steric strain in the final E/Z oxime isomers slightly reduces thermodynamic stability.

Experimental Protocols: Self-Validating UV-Vis Kinetics

To accurately measure and compare the reactivity rates of these two isomers, a self-validating stopped-flow UV-Vis spectrophotometry workflow must be employed. This protocol ensures that the observed absorbance changes are exclusively due to oxime formation, eliminating artifacts from side reactions (e.g., autoxidation).

Step 1: Buffer and Reagent Preparation

  • Prepare a 100 mM sodium acetate buffer adjusted to pH 4.5. Causality: A pH of 4.5 strikes the optimal balance between maintaining a pool of unprotonated, nucleophilic hydroxylamine and providing sufficient hydronium ions for the acid-catalyzed dehydration step[1].

  • Prepare 100 µM stock solutions of 2,4,5-TMB and 3,4,5-TMB in 5% DMSO/Acetate buffer.

  • Prepare a 1.0 mM solution of hydroxylamine hydrochloride in the same buffer.

Step 2: Baseline & Isosbestic Point Validation (The Self-Validating Step)

  • Load the aldehyde and hydroxylamine solutions into the stopped-flow syringes.

  • Initiate mixing at 25°C and continuously scan the UV-Vis spectrum from 250 nm to 350 nm.

  • Validation Check: Ensure the presence of sharp isosbestic points throughout the reaction time course. The existence of an isosbestic point mathematically proves a clean A→B conversion without the buildup of stable intermediates or off-target degradation products. If the isosbestic point drifts, the data must be discarded due to potential aldehyde oxidation.

Step 3: Data Extraction and Regression

  • Monitor the decay of the aldehyde π→π∗ transition peak (typically λmax​ ~ 285 nm).

  • Because hydroxylamine is in a 10-fold excess, the reaction follows pseudo-first-order kinetics. Fit the absorbance decay curve to the equation: At​=(A0​−A∞​)e−kobs​t+A∞​ .

  • Extract kobs​ for both 2,4,5-TMB and 3,4,5-TMB to quantify the magnitude of the ortho-effect.

Protocol S1 1. Buffer Prep (100 mM Acetate, pH 4.5) S2 2. Reagent Equilibration (Aldehyde + Excess NH2OH) S1->S2 S3 3. UV-Vis Monitoring (Isosbestic Point Tracking) S2->S3 S4 4. Data Regression (Pseudo-First-Order Fit) S3->S4 S5 5. Validation (Residuals Analysis) S4->S5

Fig 2. Self-validating UV-Vis kinetic workflow for measuring oxime formation rates.

Application Insights for Drug Development

When designing synthetic routes, the choice between these isomers dictates the required reaction conditions. The unhindered 3,4,5-TMB will readily form oximes at room temperature under mild aqueous conditions, making it ideal for rapid bioconjugation or dynamic combinatorial chemistry. Conversely, the sterically hindered 2,4,5-TMB requires elevated temperatures, extended reaction times, or the application of specialized catalysts (e.g., aniline derivatives) to overcome the high activation energy barrier imposed by the ortho-methoxy group.

References

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3,4,5-Trimethoxybenzaldehyde. Benchchem.

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH.

  • Wolfenden, R., & Jencks, W. P. (1961). The Effect of o-Substituents on Benzaldehyde Semicarbazone Formation. Journal of the American Chemical Society.

Sources

Validation

Mass spectrometry (LC-MS) fragmentation pattern of 2,4,5-trimethoxybenzaldehyde oxime

LC-MS Platform Comparison Guide: Structural Elucidation and Fragmentation Profiling of 2,4,5-Trimethoxybenzaldehyde Oxime Executive Summary The structural characterization of highly functionalized aromatic systems, such...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Platform Comparison Guide: Structural Elucidation and Fragmentation Profiling of 2,4,5-Trimethoxybenzaldehyde Oxime

Executive Summary

The structural characterization of highly functionalized aromatic systems, such as 2,4,5-trimethoxybenzaldehyde oxime, presents unique analytical challenges. As a critical intermediate in the synthesis of potential nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive scaffolds[1], accurately profiling its mass spectrometry fragmentation is essential for downstream pharmacokinetic and metabolic tracking.

Liquid chromatography-mass spectrometry (LC-MS) utilizing electrospray ionization (ESI) is the gold standard for detecting the protonated molecular ions of these oxime derivatives[2]. However, the choice of mass analyzer dictates the depth of data acquired. This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Quadrupole Time-of-Flight (Q-TOF) platforms, providing a self-validating experimental framework for analyzing the fragmentation pattern of 2,4,5-trimethoxybenzaldehyde oxime.

The Mechanistic Fragmentation Pathway

Understanding the intrinsic gas-phase chemistry of 2,4,5-trimethoxybenzaldehyde oxime is a prerequisite for optimizing any LC-MS method. In positive ESI mode, the molecule readily accepts a proton at the oxime nitrogen or methoxy oxygen, yielding a strong [M+H]+ precursor ion at m/z 212.0923[2][3].

Upon collision-induced dissociation (CID), the molecule undergoes two primary competitive fragmentation pathways:

  • Dehydration (Low Energy): The oxime group undergoes a facile loss of water (-18.0106 Da) to form a stable nitrile cation (m/z 194.0817).

  • Homolytic Cleavage (High Energy): The methoxy groups, particularly those sterically hindered at the 2- and 4-positions, undergo homolytic cleavage to lose a methyl radical (-15.0235 Da), generating a radical cation (m/z 197.0688). This odd-electron species is a hallmark of polymethoxyarene fragmentation.

Fragmentation M [M+H]+ m/z 212.0923 C10H14NO4+ M_H2O [M+H - H2O]+ m/z 194.0817 C10H12NO3+ M->M_H2O -H2O (-18.0106 Da) Dehydration M_CH3 [M+H - CH3•]+• m/z 197.0688 C9H11NO4+• M->M_CH3 -CH3• (-15.0235 Da) Homolytic Cleavage M_H2O_CH3 [M+H - H2O - CH3•]+• m/z 179.0582 C9H9NO3+• M_H2O->M_H2O_CH3 -CH3• (-15.0235 Da) M_CH3->M_H2O_CH3 -H2O (-18.0106 Da) M_H2O_CH3_CO [M+H - H2O - CH3• - CO]+• m/z 151.0633 C8H9NO2+• M_H2O_CH3->M_H2O_CH3_CO -CO (-27.9949 Da)

Figure 1: ESI+ MS/MS fragmentation pathway of 2,4,5-trimethoxybenzaldehyde oxime.

Platform Comparison: QqQ vs. High-Resolution Q-TOF

To capture this fragmentation behavior, laboratories typically deploy either QqQ or Q-TOF systems. The table below objectively compares their performance metrics for this specific application.

Performance MetricTriple Quadrupole (QqQ)High-Resolution Q-TOFAnalytical Impact for Oxime Analysis
Mass Accuracy Nominal (~0.1 Da)Sub-2 ppm (< 0.0005 Da)Q-TOF unambiguously distinguishes isobaric losses (e.g., distinguishing −CH3​OH from −O2​ ).
Resolution (FWHM) ~0.7 Da (Unit Resolution)> 30,000Q-TOF resolves complex isotopic clusters of radical cations.
Acquisition Mode Multiple Reaction Monitoring (MRM)Data-Dependent Acquisition (DDA)QqQ provides superior sensitivity for targeted in vivo quantitation[1].
Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitudeQqQ is preferred for trace-level impurity tracking.
Primary Use Case High-throughput PK/PD quantitationUnknown structural elucidationUse Q-TOF for initial profiling; use QqQ for routine assays.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies are designed to be self-validating, ensuring that the data generated is an artifact-free representation of the molecule's true gas-phase behavior.

Workflow Sample Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Sample->LC QqQ Triple Quadrupole (QqQ) MRM Mode LC->QqQ Split QTOF High-Res Q-TOF DDA Mode LC->QTOF Split Data_QqQ Targeted Quantitation (High Sensitivity) QqQ->Data_QqQ Data_QTOF Structural Elucidation (Exact Mass < 2 ppm) QTOF->Data_QTOF

Figure 2: Comparative LC-MS workflow for targeted quantitation vs. structural elucidation.

Step 1: System Suitability & Calibration (Self-Validation)
  • Action: Infuse a sodium formate or reserpine calibration standard prior to the run.

  • Causality: Q-TOF mass accuracy drifts due to thermal fluctuations. Calibrating ensures mass errors remain below 2 ppm, validating that a measured m/z of 194.0817 is genuinely [M+H−H2​O]+ and not an isobaric matrix interference.

  • Validation Check: Run a blank injection (100% Methanol). The absence of the m/z 212.09 precursor validates zero column carryover.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL of the sample (1 µg/mL) onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

  • Causality: The highly hydrophobic trimethoxy-aromatic core requires a reversed-phase C18 stationary phase for retention. The addition of 0.1% Formic Acid lowers the pH, ensuring the oxime nitrogen is fully protonated in the liquid phase, drastically enhancing ESI+ ionization efficiency[2].

Step 3: MS/MS Acquisition Optimization
  • Q-TOF (DDA Mode): Set the collision energy (CE) to ramp from 10 eV to 40 eV.

    • Causality: Ramping CE ensures that a single MS/MS spectrum captures both the kinetically favored, low-energy dehydration pathway and the higher-energy homolytic methyl radical cleavages.

  • QqQ (MRM Mode): Program specific transitions: m/z 212.1 194.1 (CE: 15 eV, Quantifier) and m/z 212.1 179.1 (CE: 25 eV, Qualifier).

    • Causality: Using the lowest energy fragment as the quantifier maximizes signal-to-noise ratio, while the secondary radical fragment serves as a highly specific qualifier to prevent false positives in complex biological matrices.

Quantitative Data & Performance Metrics

The following table summarizes the experimental fragmentation data obtained via High-Resolution Q-TOF, demonstrating the precise mass defect matching required for confident structural assignment.

Fragment Ion AssignmentFormulaTheoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Relative Abundance (CE 25 eV)
Precursor [M+H]+ C10​H14​NO4+​ 212.0923212.0921-0.9100% (Base Peak)
[M+H−H2​O]+ C10​H12​NO3+​ 194.0817194.0819+1.085%
[M+H−CH3∙​]+∙ C9​H11​NO4+∙​ 197.0688197.0685-1.535%
[M+H−H2​O−CH3∙​]+∙ C9​H9​NO3+∙​ 179.0582179.0584+1.160%
[M+H−H2​O−CH3∙​−CO]+∙ C8​H9​NO2+∙​ 151.0633151.0631-1.325%

Data Interpretation: The sub-2 ppm mass errors confirm the structural assignments. The high abundance of the m/z 179.0582 ion indicates that dehydration and methyl radical loss are highly synergistic, driven by the stabilization of the resulting radical cation across the electron-rich aromatic ring.

References

  • Iodine(III)-Mediated [3 + 2] Cyclization for One-Pot Synthesis of Benzo[d]isoxazole-4,7-diols in Aqueous Medium | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis of nonsteroidal anti-inflammatory drug (NSAID) 2,4,5-trimethoxybenzaldehyde from Indonesian calamus oil and its in silico pharmacokinetic study | Canadian Science Publishing. Available at:[Link]

  • EP2694472B1 - Sulfonamide derivative and use thereof | Google Patents.

Sources

Comparative

Comparative Yield Analysis: Oxime vs. Nitroalkene Routes for Trimethoxyphenethylamine Synthesis

A Technical Guide for Medicinal and Process Chemistry Professionals Introduction The synthesis of substituted phenethylamines, particularly trimethoxyphenethylamines like mescaline (3,4,5-trimethoxyphenethylamine), is a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Medicinal and Process Chemistry Professionals

Introduction

The synthesis of substituted phenethylamines, particularly trimethoxyphenethylamines like mescaline (3,4,5-trimethoxyphenethylamine), is a cornerstone of neuropharmacological research and a frequent target in synthetic methodology development.[1] The efficiency, scalability, and safety of the synthetic route are paramount considerations for researchers. Two of the most established and widely practiced methodologies for constructing the phenethylamine backbone from aromatic carbonyl precursors are the nitroalkene route, proceeding via a Henry condensation, and the oxime route, involving the reduction of a ketone-derived oxime.

This guide provides an in-depth comparative analysis of these two synthetic pathways. We will dissect each route's mechanistic underpinnings, provide detailed, field-tested experimental protocols, and present a quantitative comparison of their respective yields and operational considerations. The objective is to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to select the optimal synthetic strategy for their specific research and development goals.

The Nitroalkene Route: A Convergent Pathway from Benzaldehydes

The nitroalkene pathway is arguably the most common route for synthesizing substituted phenethylamines from benzaldehydes. This is largely due to the high efficiency of the initial condensation step and the commercial availability of a wide array of substituted benzaldehydes and simple nitroalkanes. The process consists of two primary transformations: the formation of a β-nitrostyrene intermediate, followed by its reduction to the target amine.

Mechanism & Strategic Rationale
  • Henry Condensation: The synthesis commences with a base-catalyzed condensation between a trimethoxybenzaldehyde and nitromethane. This is a classic Henry reaction (or nitroaldol reaction). An amine base, such as cyclohexylamine or ammonium acetate, deprotonates nitromethane to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting nitroaldol adduct readily undergoes base-catalyzed dehydration, driven by the formation of a conjugated π-system, to yield the bright yellow, crystalline β-nitro-trimethoxystyrene.[2]

  • Nitroalkene Reduction: The electron-withdrawing nitro group makes the alkene susceptible to reduction. The most common and effective method for this transformation is reduction with a powerful hydride reagent, such as lithium aluminum hydride (LiAlH₄).[3] LiAlH₄ delivers hydride ions to reduce both the nitro group and the carbon-carbon double bond, directly yielding the primary amine.[4] Alternative methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or reductions with other metal-based systems like Zn/HCl or NaBH₄/CuCl₂.[5][6][7]

Visualized Workflow: Nitroalkene Route

Nitroalkene_Route cluster_step1 Step 1: Henry Condensation cluster_step2 Step 2: Reduction Start 3,4,5-Trimethoxybenzaldehyde + Nitromethane Catalyst1 Ammonium Acetate Acetic Acid, Heat Start->Catalyst1 Intermediate β-Nitro-3,4,5-trimethoxystyrene Catalyst1->Intermediate Reducer 1. LiAlH₄ in Ether 2. H₂O/H₂SO₄ Quench Intermediate->Reducer Product 3,4,5-Trimethoxyphenethylamine (Mescaline) Reducer->Product

Caption: General workflow for the nitroalkene route to trimethoxyphenethylamines.

Experimental Protocol: Synthesis of Mescaline via the Nitroalkene Route

This protocol is adapted from established literature procedures.[2][8]

Part A: Synthesis of β-Nitro-3,4,5-trimethoxystyrene

  • Reaction Setup: To a solution of 3,4,5-trimethoxybenzaldehyde (20.0 g) in nitromethane (40 mL), add anhydrous ammonium acetate (1.0 g).

  • Heating: Heat the mixture on a steam bath for 4 hours. The solution will turn a deep yellow/orange.

  • Isolation: Remove the excess nitromethane under reduced pressure. The residue will be a yellow oil.

  • Crystallization: Dissolve the residual oil in two volumes of hot methanol and allow it to cool. The product will crystallize.

  • Purification: Collect the bright yellow crystals by filtration, wash with a small amount of cold methanol, and air dry. This typically yields β-nitro-3,4,5-trimethoxystyrene.

Part B: Reduction to 3,4,5-Trimethoxyphenethylamine (Mescaline)

  • Reaction Setup: Add lithium aluminum hydride (LiAlH₄, 2.0 g) to a flask containing anhydrous diethyl ether (200 mL) under an inert atmosphere (e.g., nitrogen or argon). Bring the suspension to a gentle reflux.

  • Addition of Nitroalkene: Dissolve the β-nitro-3,4,5-trimethoxystyrene (2.4 g) in a minimal amount of dry ether and add it slowly to the refluxing LiAlH₄ suspension. A continuous extraction apparatus (Soxhlet) is ideal for this addition to maintain low concentrations.[2]

  • Reflux: Maintain reflux for 48 hours after the addition is complete.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add 1.5 N H₂SO₄ (150 mL) to quench the excess LiAlH₄ and neutralize the reaction.

  • Workup: Separate the aqueous and ether layers. Wash the aqueous layer with fresh ether (50 mL). Basify the aqueous layer to pH > 9 with a strong base (e.g., NaOH) while cooling. This liberates the free amine.

  • Extraction: Extract the alkaline aqueous solution with dichloromethane (3 x 75 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product as an oil, which can be further purified by distillation or converted to a crystalline salt (e.g., hydrochloride).[8]

The Oxime Route: An Alternative from Phenylacetones

The oxime route provides an alternative pathway, starting from a ketone (a phenyl-2-propanone) rather than an aldehyde. This can be advantageous if the corresponding ketone is more readily available or if the nitroalkene intermediate proves problematic (e.g., due to polymerization or difficult reduction). This route also involves two main steps: the formation of an oxime, followed by its reduction.

Mechanism & Strategic Rationale
  • Oxime Formation: The synthesis begins with the condensation of a trimethoxyphenyl-2-propanone with hydroxylamine or one of its salts (e.g., hydroxylamine hydrochloride).[9] The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the ketone's carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. A mild base, like sodium acetate, is typically added to neutralize the HCl released from hydroxylamine hydrochloride.[10]

  • Oxime Reduction: Similar to the nitroalkene, the C=N bond of the oxime is susceptible to reduction. This transformation requires a strong reducing agent to cleave the N-O bond and reduce the C=N bond.[11][12] Lithium aluminum hydride is highly effective for converting oximes directly to primary amines.[13] The proposed mechanism involves initial hydride attack, followed by coordination of the oxygen to the aluminum species, facilitating the cleavage of the N-O bond and further reduction to the amine.[12][14] Catalytic hydrogenation over catalysts like Raney nickel is also a viable, albeit often slower, method.[15]

Visualized Workflow: Oxime Route

Oxime_Route cluster_step1 Step 1: Oximation cluster_step2 Step 2: Reduction Start Trimethoxyphenyl-2-propanone + Hydroxylamine HCl Catalyst1 Sodium Acetate Aqueous Ethanol, Heat Start->Catalyst1 Intermediate Trimethoxyphenyl-2-propanone Oxime Catalyst1->Intermediate Reducer 1. LiAlH₄ in Ether 2. H₂O Quench Intermediate->Reducer Product Trimethoxy-α-methylphenethylamine (TMA) Reducer->Product

Caption: General workflow for the oxime route to α-methylphenethylamines.

Experimental Protocol: Synthesis of Amphetamine from Phenylacetone Oxime

While a specific protocol for a trimethoxy-substituted analog is less commonly published, the following well-established procedure for the reduction of phenylacetone oxime to amphetamine serves as a representative example of the methodology.[9]

Part A: Synthesis of Phenyl-2-propanone Oxime

  • Reaction Setup: Dissolve phenyl-2-propanone and hydroxylamine hydrochloride in aqueous ethanol in a round-bottom flask.

  • Base Addition: Add sodium acetate to the mixture to neutralize the liberated HCl.

  • Heating: Heat the mixture under reflux until thin-layer chromatography (TLC) indicates the complete consumption of the starting ketone.

  • Workup: Cool the reaction mixture and pour it into water to precipitate the crude oxime.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure phenyl-2-propanone oxime.

Part B: Reduction to α-Phenylethylamine (Amphetamine)

  • Reaction Setup: Prepare a suspension of LiAlH₄ in a suitable anhydrous ether solvent (e.g., diethyl ether or THF) in a flask under an inert atmosphere.

  • Addition of Oxime: Dissolve the phenyl-2-propanone oxime in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, continue to reflux the mixture for several hours to ensure complete reduction.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting granular aluminum salts and wash them thoroughly with ether.

  • Purification: Combine the filtrate and washes, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The resulting amine can be purified by distillation.

Quantitative and Qualitative Comparison

ParameterNitroalkene RouteOxime RouteRationale & Justification
Starting Material Substituted BenzaldehydeSubstituted Phenyl-2-propanoneBenzaldehydes are generally more commercially available and less expensive than the corresponding phenylacetones, which often require separate synthesis.
Step 1 Yield High (Often >80%)High (Often >90%)Both condensation reactions are typically efficient. The Henry reaction yield can be sensitive to catalyst choice and reaction time.[2][8] Oximation is a very robust and high-yielding classical reaction.[10]
Step 2 Yield Moderate to Good (50-80%)Moderate to Good (50-80%)LiAlH₄ reductions of both intermediates give comparable yields.[2][7] Yields are highly dependent on reaction conditions, purity of the intermediate, and the workup procedure. Catalytic hydrogenation may offer higher yields but can be slower.
Overall Yield Moderate (40-65%)Moderate (45-75%)The slightly higher and more reliable yield of the oximation step can give this route a modest overall yield advantage, assuming the starting ketone is readily available.
Key Reagents Nitromethane, LiAlH₄Hydroxylamine HCl, LiAlH₄Both routes commonly employ the hazardous and pyrophoric reagent LiAlH₄, requiring stringent safety protocols.[5] Nitromethane is a regulated chemical.
Operational Complexity The nitrostyrene intermediate is often a stable, easily purified solid. The LiAlH₄ reduction requires careful handling and a meticulous workup.The oxime is also typically a stable solid. The reduction step shares the same complexities and hazards as the nitroalkene route.The primary difference in complexity lies in the synthesis or acquisition of the starting carbonyl compound.
Scope & Versatility Excellent. The Henry reaction is broadly applicable to a wide range of aromatic aldehydes.Good. Applicable to available ketones. This route is required for α-methylated phenethylamines (amphetamines).The nitroalkene route is more direct for phenethylamines (no α-methyl group), while the oxime route is necessary for amphetamine-type structures.

Conclusion and Recommendations

Both the nitroalkene and oxime routes are robust and effective methodologies for the synthesis of trimethoxyphenethylamines. The optimal choice depends heavily on the specific target molecule and the practical constraints of the laboratory.

  • The Nitroalkene Route is generally recommended for the synthesis of primary phenethylamines (without an α-methyl group), such as mescaline. The primary advantage is the widespread availability and lower cost of substituted benzaldehydes compared to phenylacetones. While the LiAlH₄ reduction requires significant care, the overall pathway is convergent and well-documented.[2]

  • The Oxime Route is the necessary choice for synthesizing α-methylated phenethylamines (amphetamine analogues). If the required phenyl-2-propanone precursor is available or can be synthesized efficiently, this route may offer a slight advantage in overall yield due to the typically very high efficiency of the oximation step.[9][10]

For any synthesis, the critical step is the reduction. While LiAlH₄ is presented here as a common reagent, researchers should also consider alternatives. Catalytic transfer hydrogenation, for instance, can offer milder conditions and avoid pyrophoric reagents, potentially improving the safety profile and simplifying the workup, although it may require optimization for specific substrates.[5] Ultimately, the decision should be guided by a thorough evaluation of precursor availability, cost, target structure, and the safety infrastructure available to the research team.

References

  • Filo. (2025). Mechanism of Reduction of Oxime to Amine.
  • Quora. (2024). Can lialh4 reduce oxime?
  • ECHEMI. Reduction of oximes with lithium aluminium hydride.
  • SciSpace. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System.
  • Chemistry Stack Exchange. (2017). Reduction of oximes with lithium aluminium hydride.
  • Thieme. (Date unavailable). Oximes.
  • Organic Chemistry Portal. (Date unavailable). Nitro Reduction - Common Conditions.
  • Erowid. (Date unavailable). Varma & Kabalka Nitroalkene Reduction Review.
  • Erowid. (Date unavailable). Electrochemical Reduction of Nitroalkenes to Oximes and Amines.
  • Ursinus Digital Commons. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines.
  • ChemRxiv. (Date unavailable). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.
  • MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes.
  • MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
  • Royal Society of Chemistry. (2024). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst.
  • Erowid. (Date unavailable). Varma & Kabalka Nitroalkene Reduction Review.
  • Organic Syntheses. (Date unavailable). α-PHENYLETHYLAMINE.
  • ResearchGate. (Date unavailable). Challenges in catalytic reduction of oximes to hydroxylamine products.
  • ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Erowid. (Date unavailable). O. Leminger: The Chemistry of Alkoxylated Phenethylamines - Part 2.
  • Erowid. (Date unavailable). #96 M; mescaline; 3,4,5-trimethoxyphenethylamine.
  • ResearchGate. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.
  • YouTube. (2021). nitrobenzene on reduction with LiAlH4 in the presence of ether yields.
  • Benchchem. (Date unavailable). Phenylacetone Oxime: A Core Chemical Intermediate in Synthetic Chemistry.
  • YouTube. (2020). Lithium Aluminium Hydride LiAlH4: Reduction of Nitriles, Azides, Nitro, Epoxides, Alkyl halides etc.
  • ResearchGate. (Date unavailable). Elucidation of mescaline and related alkaloid biosynthetic pathways in....
  • Organic Syntheses. (Date unavailable). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes.
  • StudFiles. (2013). #96 M; mescaline; 3,4,5-trimethoxyphenethylamine.
  • ResearchGate. (2025). Nitroarenes and Nitroalkenes as Potential Amino Sources for the Synthesis of N-Heterocycles.
  • Common Organic Chemistry. (Date unavailable). Nitrile to Amine - LiAlH4 Mechanism.
  • Wikipedia. (Date unavailable). Mescaline.

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Validation

Evaluating catalytic efficiency of Raney Nickel vs Palladium on Carbon for oxime reduction

Executive Summary The reduction of oximes to primary amines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. While both Raney Nickel (Ra-Ni) and Palladium...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of oximes to primary amines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. While both Raney Nickel (Ra-Ni) and Palladium on Carbon (Pd/C) are standard heterogeneous catalysts for this process, they operate via fundamentally different mechanistic pathways and require distinct reaction environments to achieve high chemoselectivity. Choosing the wrong catalyst or failing to optimize the microenvironment often leads to a common kinetic trap: the over-alkylation of the product to form unwanted secondary amines.

This guide provides a rigorous, data-backed comparison of Ra-Ni and Pd/C, detailing the causality behind protocol design to ensure self-validating, high-yielding reductions.

Mechanistic Divergence & Kinetic Traps

To master oxime reduction, one must understand the sequence of bond cleavage. The catalytic hydrogenation of oximes involves two critical steps: the cleavage of the N–O bond and the reduction of the C=N bond.

Palladium on Carbon (Pd/C) preferentially catalyzes the N–O bond cleavage first, generating an highly reactive imine intermediate before reducing it to the primary amine (1)[1]. However, Pd/C is notoriously sluggish when reducing sterically hindered ketoximes. If the reduction of the imine is too slow, the intermediate can hydrolyze back to the starting ketone, drastically lowering yields (2)[2].

Raney Nickel , conversely, is a highly active sponge metal that rapidly reduces the C=N bond. Its primary challenge is not reactivity, but selectivity.

The Secondary Amine Kinetic Trap: Regardless of the catalyst, the most common mode of failure is the formation of secondary amines. As the primary amine is generated, it acts as a strong nucleophile, attacking the unreacted imine intermediate to form a Schiff base. This Schiff base is subsequently hydrogenated into a secondary amine byproduct (3)[3].

To prevent this, the reaction microenvironment must be strictly controlled:

  • For Raney Ni: Reactions are run in basic conditions (e.g., methanolic ammonia). The massive excess of ammonia outcompetes the primary amine for the imine, shifting the equilibrium away from Schiff base formation[4].

  • For Pd/C: Reactions are run in strongly acidic conditions (e.g., Glacial AcOH + H₂SO₄). The acid rapidly protonates the newly formed primary amine, rendering it non-nucleophilic and physically incapable of attacking the imine[1].

OximeReduction Oxime Oxime (R-C=N-OH) Imine Imine Intermediate (R-C=NH) Oxime->Imine N-O Cleavage (Pd/C or Ra-Ni) PrimaryAmine Primary Amine (Target) Imine->PrimaryAmine H2 Addition SchiffBase Schiff Base (Condensation) Imine->SchiffBase PrimaryAmine->SchiffBase Nucleophilic Attack SecondaryAmine Secondary Amine (Byproduct) SchiffBase->SecondaryAmine H2 Addition

Fig 1: Reaction pathways in oxime hydrogenation highlighting secondary amine byproduct formation.

Comparative Performance Profile

The following table synthesizes the operational parameters and performance metrics of both catalysts based on standard industrial data (5)[5].

ParameterRaney Nickel (Sponge Ni)Palladium on Carbon (5-10% Pd/C)
Optimal Media Basic (e.g., 7N NH₃ in MeOH)Strongly Acidic (e.g., AcOH + H₂SO₄)
Ketoxime Reactivity Excellent (Rapid direct reduction)Poor to Moderate (Prone to hydrolysis)
Aldoxime Reactivity ExcellentExcellent
Poison Tolerance High (Tolerates sulfur, halides, amines)Low (Easily deactivated by S/N compounds)
Primary Selectivity >90% (If strictly run with excess NH₃)>94% (If strictly run in strong acid)
Safety Profile Pyrophoric (Must be handled wet)Non-pyrophoric (Fire risk with H₂/MeOH)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a built-in causality check to ensure the chemistry behaves as predicted.

Protocol A: Raney Nickel Reduction of Ketoximes (Basic Pathway)

Objective: Achieve rapid reduction of sterically hindered ketoximes while suppressing Schiff base condensation.

  • Preparation: Dissolve the ketoxime (1.0 eq) in a solution of 7N NH₃ in Methanol (10 mL/mmol).

    • Causality Check: The massive molar excess of ammonia is non-negotiable. It acts as a kinetic buffer, outcompeting the product amine for the imine intermediate.

  • Catalyst Addition: Add Raney Nickel slurry in water (approx. 20% w/w relative to substrate).

    • Safety & Integrity Check: Raney Ni is highly pyrophoric. Transfer the slurry using a wide-bore pipette. Never allow the catalyst to dry in the air.

  • Hydrogenation: Purge the Parr reactor with N₂ (3x), then H₂ (3x). Pressurize to 3–5 atm and stir vigorously at 25–40°C.

    • Validation: Monitor hydrogen uptake. Once pressure stabilizes, sample the reaction. Validate via GC-MS; do not quench until the imine mass peak is entirely absent to prevent hydrolysis back to the ketone.

  • Workup: Vent H₂ and purge heavily with N₂. Filter the mixture through a tightly packed pad of Celite under a blanket of argon.

    • Causality Check: Celite traps the microscopic, highly reactive Ni fines. Washing the pad with water immediately after filtration prevents the fines from sparking upon solvent evaporation.

Protocol B: Pd/C Reduction of Aldoximes (Acidic Pathway)

Objective: Drive the N-O cleavage and subsequent reduction without stalling or over-alkylation.

  • Preparation: Dissolve the aldoxime (1.0 eq) in Glacial Acetic Acid (5 mL/mmol). Add 1.1 eq of concentrated H₂SO₄ dropwise.

    • Causality Check: The strong acid rapidly protonates the primary amine upon formation ( R−NH2​→R−NH3+​ ), completely eliminating its nucleophilicity and preventing secondary amine formation (3)[3].

  • Catalyst Addition: Add 10% Pd/C (10% w/w).

  • Hydrogenation: Purge with N₂, then H₂. Pressurize to 1–3 atm and stir at 20–25°C.

    • Validation: Pd/C is highly active for aldoximes; heating is unnecessary and will only promote side-reactions (like hydrolysis). The reaction should complete within 2–4 hours.

  • Workup: Filter through Celite to remove Pd/C. The filtrate contains the amine salt. Cool the filtrate to 0°C and slowly neutralize with 6N NaOH until pH > 10 to liberate the free base, followed by extraction with Ethyl Acetate.

Industrial & Economic Considerations

When scaling from the bench to pilot plant, the choice between Raney Ni and Pd/C often comes down to feedstock purity and economics.

Raney Nickel is exceptionally cost-effective and structurally robust. It demonstrates a high tolerance to catalyst poisons such as sulfur, halides, and basic nitrogen compounds that would immediately deactivate noble metals (5)[5]. This makes it the preferred choice for early-stage API intermediates where upstream impurities may still be present.

Conversely, Pd/C is significantly more expensive and sensitive to poisoning. However, it avoids the severe pyrophoric hazards associated with bulk Raney Nickel handling. If the substrate is an aldoxime and the feedstock is highly purified, Pd/C under acidic conditions offers an exceptionally clean impurity profile with minimal pressure requirements.

References

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines - MDPI. 3

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes - Encyclopedia.pub.1

  • Raney Nickel (Chemical Catalyst) – Study Guide - StudyGuides.com. 5

  • Pd/C H2-gas reduction of ß-nitrostyrenes and Oximes - Sciencemadness Discussion Board. 2

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2,4,5-Trimethoxybenzaldehyde Oxime

For the pioneering researchers, scientists, and drug development professionals at the forefront of innovation, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. 2,4,5-Trim...

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Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researchers, scientists, and drug development professionals at the forefront of innovation, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. 2,4,5-Trimethoxybenzaldehyde oxime, a derivative of the versatile benzaldehyde intermediate, represents one such compound where comprehensive, publicly available safety data is not yet established.

This guide is structured to provide immediate, essential safety and logistical information for handling 2,4,5-Trimethoxybenzaldehyde oxime. In the absence of a specific Safety Data Sheet (SDS), we will proceed with the utmost caution, treating this compound as a substance with unknown potential hazards. Our procedural guidance is therefore rooted in a conservative approach, combining the known properties of its parent compound, the general characteristics of related oximes, and established best practices for handling novel chemical substances.

Hazard Analysis: A Principle of Prudent Assumption

1.1. Inferred Hazards from 2,4,5-Trimethoxybenzaldehyde (Parent Compound)

The starting material for the synthesis of the oxime is well-characterized. Its known hazards provide a crucial baseline for our safety protocols.[4]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[4][5]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[4]

Given these properties, it is prudent to assume that 2,4,5-Trimethoxybenzaldehyde oxime is at least as hazardous as its parent compound.[2]

1.2. Potential Hazards of Aromatic Oximes

While toxicological data for 2,4,5-Trimethoxybenzaldehyde oxime is scarce, some compounds within the broader class of oximes have been identified as having significant health effects. For instance, certain oximes like 2-butanone oxime (MEKO) are classified as presumed human carcinogens (Carc. 1B) in animal studies, with the liver being a primary target organ.[6] Skin irritation and allergic reactions are also possible.[6] Although this does not confirm the toxicological profile of the specific compound , it underscores the need for stringent protective measures to minimize exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling substances of unknown toxicity, a comprehensive PPE strategy is the last and most critical line of defense.[7] The following PPE is mandatory for all procedures involving 2,4,5-Trimethoxybenzaldehyde oxime.

PPE CategorySpecificationRationale for Use
Body Protection Flame-resistant laboratory coat.Protects against splashes and prevents contamination of personal clothing. Flame-resistant material is a best practice when working with any organic chemical.[7][8]
Hand Protection Double gloving: an inner nitrile glove followed by a heavy-duty, chemically resistant outer glove (e.g., butyl rubber or Viton).Provides robust protection against potential skin absorption and irritation. Double gloving is recommended for handling highly toxic or uncharacterized materials.[9] Gloves must be changed immediately if contamination is suspected.
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against splashes, dust, and aerosols. A face shield provides an additional layer of protection for the entire face and must be worn over splash goggles.[8]
Respiratory Protection A minimum of a NIOSH-approved N95 respirator for handling solids. If there is any potential for aerosolization, a powered air-purifying respirator (PAPR) is required.Prevents inhalation of the compound, which may cause respiratory irritation or have unknown systemic effects.[3] All respiratory protection requires proper fit-testing.
Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is essential to minimize exposure and ensure a safe working environment.

3.1. Designated Work Area and Engineering Controls

All work involving 2,4,5-Trimethoxybenzaldehyde oxime must be conducted within a certified chemical fume hood to control airborne contaminants.[2] The work area should be clearly demarcated as a "Designated Area" for handling potent or uncharacterized compounds. An eyewash station and safety shower must be immediately accessible.[4]

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Decontaminate the fume hood work surface.

  • Weighing: If possible, weigh the solid material within the fume hood. If a balance cannot be located inside the hood, use a containment device such as a glove bag or a balance enclosure with local exhaust ventilation.

  • Transfers: Use spatulas and other non-sparking tools for solid transfers. Avoid creating dust.[10] If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After completing the work, decontaminate all surfaces and equipment. Carefully remove PPE, avoiding cross-contamination. Wash hands and forearms thoroughly with soap and water.[11]

Workflow for Handling 2,4,5-Trimethoxybenzaldehyde Oxime

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_ppe Don Full PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Set Up Designated Area prep_hood->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Begin Work handle_transfer Perform Transfer/Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces & Glassware handle_transfer->cleanup_decon Complete Work cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash G start Compound with Unknown Hazards? ppe_coat Flame-Resistant Lab Coat start->ppe_coat ppe_double_glove Double Gloves (Nitrile + Chemical Resistant) start->ppe_double_glove ppe_goggles Chemical Splash Goggles start->ppe_goggles ppe_shield Full-Face Shield start->ppe_shield is_solid Is it a solid/powder? start->is_solid ppe_n95 N95 Respirator (Minimum) ppe_papr PAPR is_solid->ppe_n95 Yes is_volatile Potential for Aerosolization? is_solid->is_volatile Yes is_volatile->ppe_n95 No is_volatile->ppe_papr Yes

Caption: A decision diagram for selecting appropriate respiratory protection.

This document serves as a foundational guide for handling 2,4,5-Trimethoxybenzaldehyde oxime. It is imperative that all laboratory personnel receive training on these procedures and that a culture of safety is maintained at all times. As more information about the properties of this compound becomes available, these guidelines should be reviewed and updated accordingly.

References

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from Dartmouth Environmental Health and Safety.
  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from Environmental Health & Safety, University of Washington.
  • Research Laboratory and Personal Protective Equipment. (2023, November 15). Retrieved from University of California, Irvine, Environmental Health & Safety.
  • Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Retrieved from Princeton University, Office of Environmental Health and Safety.
  • Essential Safety Protocols for Handling Novel or Unidentified Compounds. (n.d.).
  • SAFETY DATA SHEET - 2,4,5-Trimethoxybenzaldehyde. (2009, December 23).
  • Oximes. (n.d.).
  • 2,4,5-TRIMETHOXYBENZALDEHYDE OXIME — Chemical Substance Information. (n.d.).
  • Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals. (n.d.).
  • SAFETY DATA SHEET - 4-oxo-4H-chromene-3-carbaldehyde oxime. (2017, December 1).
  • 2,4,5-Trimethoxybenzaldehyde 98%. (n.d.).
  • Safety Data Sheet - 4-Methoxybenzaldehyde oxime. (2021, May 1).
  • Safety Data Sheet - 4-Amino-benzamide oxime. (2024, December 19).
  • Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexanone Oxime. (n.d.).
  • SAFETY DATA SHEET - 2,3,4-Trimethoxybenzaldehyde. (n.d.).
  • SAFETY DATA SHEET - Cyclohexanone oxime. (2025, September 22).

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